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8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Documentation Hub

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  • Product: 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
  • CAS: 61338-25-8

Core Science & Biosynthesis

Foundational

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile chemical structure

Technical Whitepaper: 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a Versatile Scaffold Executive Summary The compound 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as 8-Cl-QCN ) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a Versatile Scaffold

Executive Summary

The compound 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as 8-Cl-QCN ) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a 4-oxoquinoline fused with a 3-cyano group and an 8-position halogen—serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR, Src, and MEK pathways.

This guide provides a comprehensive technical analysis of 8-Cl-QCN, detailing its physicochemical properties, a validated synthesis protocol via the modified Gould-Jacobs reaction, and its downstream utility in generating 4-aminoquinoline pharmacophores.

Structural Analysis & Physicochemical Properties

The 8-Cl-QCN molecule exhibits unique electronic properties due to the interplay between the electron-withdrawing nitrile group at C3 and the chlorine atom at C8.

Tautomerism and Electronic State

Like most 4-quinolones, 8-Cl-QCN exists in a tautomeric equilibrium between the 4-oxo-1,4-dihydro form (keto) and the 4-hydroxy form (enol).

  • Solid State/Neutral Solution: The 4-oxo tautomer predominates, stabilized by intermolecular hydrogen bonding and vinylogous amide resonance.

  • Reactivity: Despite the "oxo" preference, chemical functionalization at the C4 position (e.g., chlorination) proceeds through the hydroxy tautomer's reactivity profile.

Substituent Effects
  • 3-Cyano Group (CN): Highly electron-withdrawing. It increases the acidity of the N1-proton (

    
     approx. 10-11) and activates the C4 position for nucleophilic attack after conversion to a leaving group.
    
  • 8-Chloro Group (Cl): Provides steric bulk and lipophilicity. Critically, it blocks metabolic oxidation at the 8-position and influences the torsional angle of N1-substituents in final drug candidates, often improving kinase selectivity.

PropertyData / Characteristic
Molecular Formula

Molecular Weight 204.61 g/mol
Core Scaffold Quinoline-3-carbonitrile
Key Substituents 8-Chloro, 3-Cyano, 4-Oxo
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (O, N, Cl)
Solubility Low in water; Moderate in DMSO, DMF

Synthetic Pathway: Modified Gould-Jacobs Reaction

The most robust synthesis of 8-Cl-QCN utilizes a modified Gould-Jacobs reaction . Unlike the classic route which yields a carboxylic ester, this protocol uses ethyl (ethoxymethylene)cyanoacetate to directly install the nitrile functionality.

Reaction Logic
  • Condensation: 2-Chloroaniline reacts with the electrophilic enol ether.

  • Thermal Cyclization: High temperature (

    
    ) drives the intramolecular electrophilic aromatic substitution, closing the ring.
    
Visualized Pathway (DOT)

SynthesisPathway Start1 2-Chloroaniline Inter Acrylate Intermediate (Enamine) Start1->Inter Condensation (110°C, -EtOH) Start2 Ethyl (ethoxymethylene) cyanoacetate Start2->Inter Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization Product 8-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile Cyclization->Product -EtOH

Figure 1: Synthesis of 8-Cl-QCN via modified Gould-Jacobs cyclization.

Experimental Protocol

Safety Warning: This protocol involves high temperatures (


) and hazardous reagents. All operations must be performed in a functioning fume hood with appropriate PPE.
Step 1: Condensation (Formation of Enamine)
  • Reagents: Charge a round-bottom flask with 2-Chloroaniline (1.0 equiv) and Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv).

  • Solvent: No solvent is required (neat reaction), or use a minimal amount of toluene if mixing is difficult.

  • Condition: Heat the mixture to 110–120°C for 2–3 hours.

  • Observation: Ethanol is generated as a byproduct. Use a Dean-Stark trap or open reflux to allow ethanol escape if driving equilibrium is necessary.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.

  • Isolation: Cool the mixture. The intermediate (ethyl 2-cyano-3-((2-chlorophenyl)amino)acrylate) usually solidifies. Recrystallize from ethanol if necessary.

Step 2: Thermal Cyclization (Ring Closure)
  • Medium: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) as the heat transfer medium. Ratio: 10 mL solvent per 1 g of intermediate.

  • Process: Heat the Dowtherm A to 250–255°C (vigorous reflux).

  • Addition: Add the acrylate intermediate portion-wise to the boiling solvent. Crucial: Adding slowly prevents a sudden drop in temperature, ensuring the kinetic barrier for cyclization is overcome immediately.

  • Duration: Maintain reflux for 30–60 minutes.

  • Work-up:

    • Cool the mixture to room temperature.

    • The product, 8-Cl-QCN , typically precipitates out of the Dowtherm A solution upon cooling.

    • Add hexane (non-polar antisolvent) to maximize precipitation.[1][2]

    • Filter the solid and wash exclusively with hexane/diethyl ether to remove residual high-boiling solvent.

  • Yield: Typical yields range from 65% to 80%.

Reactivity & Applications in Drug Design

Once synthesized, 8-Cl-QCN serves as a divergent platform. The most common transformation is the conversion of the C4-oxo group to a C4-chloro group, creating a highly reactive electrophile for


 coupling.
Functionalization Workflow

Reactivity Core 8-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile Chlorination Chlorination (POCl3) Core->Chlorination Alkylation N-Alkylation (R-X, K2CO3) Core->Alkylation Hydrolysis Nitrile Hydrolysis (H2SO4 or NaOH) Core->Hydrolysis Prod_Cl 4,8-Dichloroquinoline- 3-carbonitrile Chlorination->Prod_Cl Prod_Alk N1-Alkylated Scaffold Alkylation->Prod_Alk Prod_Acid Quinoline-3-carboxylic acid/amide Hydrolysis->Prod_Acid Drug Kinase Inhibitor (e.g., EGFR/Src) Prod_Cl->Drug + Aniline (SnAr)

Figure 2: Divergent synthesis from the 8-Cl-QCN scaffold.

Key Transformation: C4-Chlorination

To synthesize active kinase inhibitors (similar to the Bosutinib pharmacophore), the 4-oxo group is converted to a chloride:

  • Reagent: Phosphorus oxychloride (

    
    ) is used as both reagent and solvent.
    
  • Catalyst: A drop of DMF is often added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Outcome: Yields 4,8-dichloroquinoline-3-carbonitrile . The C4-Cl is highly susceptible to nucleophilic aromatic substitution (

    
    ) by anilines (e.g., 2,4-dichloro-5-methoxyaniline), forming the core structure of many Src/Abl inhibitors [1].
    

References

  • Wang, H., Zhu, C., et al. (2014). "A New and Practical Synthesis of Bosutinib." Heterocycles, 89(12), 2806.[3]

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."

  • Sigma-Aldrich. (n.d.). "Product Specification: 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester."

  • Zhang, X., & Xu, X. (2023).[4] "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues." PMC - NIH.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890.

Sources

Exploratory

8-chloro-substituted quinolone-3-carbonitrile derivatives

An In-Depth Technical Whitepaper on the Design, Synthesis, and Validation of 8-Chloro-Quinolone-3-Carbonitriles Executive Summary The development of highly selective kinase inhibitors is a persistent challenge in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Design, Synthesis, and Validation of 8-Chloro-Quinolone-3-Carbonitriles

Executive Summary

The development of highly selective kinase inhibitors is a persistent challenge in modern pharmacology due to the highly conserved nature of the ATP-binding cleft across the human kinome. While the 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for kinase inhibition (notably for Src/Abl and Epidermal Growth Factor Receptor [EGFR]), its promiscuity limits its use in chronic inflammatory conditions. This whitepaper explores the rational engineering of to completely invert this selectivity profile. By exploiting a unique structural divergence in the ATP-binding pocket, the 8-chloro substitution abolishes EGFR off-target activity while establishing picomolar potency against Tumor Progression Loci-2 (Tpl2/MAP3K8), a master regulator of TNF-α production[1][2].

The Selectivity Paradox and Mechanistic Rationale

Tumor progression loci-2 (Tpl2), also known as Cot or MAP3K8, is a serine/threonine kinase positioned directly upstream of MEK in the ERK signal transduction cascade[1]. In innate immune cells, Tpl2 is the obligate kinase required for the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), making it a high-value target for rheumatoid arthritis and inflammatory bowel disease[2].

Initial high-throughput screening identified 4-anilino-6-aminoquinoline-3-carbonitriles as potent Tpl2 inhibitors; however, these early-generation compounds exhibited severe off-target toxicity by potently inhibiting EGFR kinase[2]. Because EGFR inhibition leads to severe dermatological and gastrointestinal toxicities, systemic administration for chronic inflammation was unviable.

The "8-Chloro" Steric Exclusion Mechanism

To engineer selectivity, molecular modeling of the EGFR kinase domain (co-crystallized with erlotinib-like quinazoline/quinoline scaffolds) was employed. In the active site, the quinoline nitrogen hydrogen-bonds with the hinge region (Met793 in EGFR)[2]. The C-8 position of the quinoline core points directly toward the gatekeeper residue and a sterically restricted hydrophobic pocket in EGFR.

By substituting the C-8 hydrogen with a bulky, electronegative halogen—specifically a chlorine (or bromine) atom—researchers induced a severe van der Waals steric clash within the EGFR ATP-binding pocket[2]. Conversely, the Tpl2 kinase domain is uniquely accommodating at this vector. The introduction of the 8-chloro group not only abolished EGFR binding but also enhanced the lipophilic ligand-efficiency for Tpl2, effectively flipping the selectivity window by over three orders of magnitude[1][2].

Tpl2-MEK-ERK Pathway Blockade

Tpl2_Pathway LPS LPS / IL-1β Receptor TLR4 / IL-1R LPS->Receptor Tpl2 Tpl2 (MAP3K8) Receptor->Tpl2 MEK MEK1 / MEK2 Tpl2->MEK ERK ERK1 / ERK2 MEK->ERK TNFa TNF-α Transcription ERK->TNFa Inhibitor 8-Chloro-Quinolone- 3-Carbonitrile Inhibitor->Tpl2 Steric Exclusion of EGFR

Tpl2-MEK-ERK signaling pathway blockade by 8-chloro-quinolone-3-carbonitriles.

Quantitative Structure-Activity Relationship (SAR)

The optimization of the 8-chloro-quinoline-3-carbonitrile scaffold culminated in advanced candidates, such as 8-chloro-4-(3-chloro-4-fluorophenylamino)-6-((1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methylamino)quinoline-3-carbonitrile, which demonstrated exceptional whole-blood efficacy[1]. The table below summarizes the profound impact of C-8 substitution on kinase selectivity and cellular efficacy.

Compound ScaffoldC-8 SubstituentTpl2 IC₅₀ (nM)EGFR IC₅₀ (nM)TNF-α IC₅₀ (nM, Whole Blood)
4-Anilinoquinoline-3-carbonitrile-H (Unsubstituted)~15< 5> 1000
4-Anilinoquinoline-3-carbonitrile-Cl (8-Chloro)1.6> 5000300
4-Anilinoquinoline-3-carbonitrile-Br (8-Bromo)~3> 5000250

Data synthesized from comparative pharmacological profiling of Tpl2 inhibitors[1][2]. Note the >1000-fold selectivity shift against EGFR upon halogenation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow strict, causally-driven protocols.

Protocol A: Synthesis of the 8-Chloro-Quinolone-3-Carbonitrile Core

This sequence utilizes a Gould-Jacobs cyclization, followed by halogenation and Nucleophilic Aromatic Substitution (SNAr).

  • Condensation : React 2-chloro-4-nitroaniline with ethoxymethylenemalononitrile (EMME) in toluene at reflux for 4 hours.

    • Causality: EMME acts as a highly electrophilic enol ether, selectively reacting with the primary amine to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization : Isolate the intermediate and dissolve in Dowtherm A. Heat to 250°C for 2 hours.

    • Causality: The extreme thermal energy is strictly required to overcome the activation barrier for the intramolecular Friedel-Crafts-type ring closure, yielding 8-chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

  • Aromatization/Chlorination : Reflux the resulting quinolone in neat phosphorus oxychloride (POCl₃) for 3 hours.

    • Causality: POCl₃ converts the thermodynamically stable 4-quinolone tautomer into the highly electrophilic 4,8-dichloroquinoline-3-carbonitrile. This step is mandatory because the 4-oxo group is unreactive toward SNAr.

  • SNAr Displacement : React the 4,8-dichloro intermediate with 3-chloro-4-fluoroaniline in pyridine at 110°C.

    • Causality: The electron-withdrawing 3-cyano and 8-chloro groups highly activate the C-4 position, allowing the weakly nucleophilic aniline to selectively displace the C-4 chlorine without affecting the C-8 chlorine.

Protocol B: Self-Validating TR-FRET Kinase Assay

To validate Tpl2 inhibition while actively screening out false positives and assay artifacts, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Assay Assembly : Combine recombinant human Tpl2 kinase, inactive MEK1 (as the physiological substrate), and ATP (at the

    
     concentration) in a kinase buffer containing 10 mM MgCl₂ and 1 mM DTT.
    
    • Causality: MEK1 is used instead of a generic peptide because Tpl2 requires specific docking interactions with the MEK1 regulatory domain to achieve optimal catalytic turnover[1].

  • Compound Addition : Add the 8-chloro-quinolone-3-carbonitrile derivative (serial dilution in DMSO).

  • Self-Validating Controls (Critical Step) :

    • Positive Control: Erlotinib (to verify EGFR plate conditions).

    • Negative Control: Staurosporine (1 μM).

    • Causality: Tpl2 is a profound anomaly among human kinases; it possesses a proline residue instead of a conserved glycine in its glycine-rich ATP-binding loop. Consequently, Tpl2 is completely resistant to staurosporine[2]. If staurosporine inhibits the signal in your assay, the recombinant Tpl2 preparation is contaminated with off-target kinases, and the data must be discarded.

  • Detection : Add Eu-labeled anti-phospho-MEK1 antibody and APC-conjugated secondary tracer. Read emission at 615 nm and 665 nm after a 100 μs delay.

    • Causality: The time delay in TR-FRET allows the short-lived auto-fluorescence of the highly conjugated quinoline compounds to decay completely, eliminating false-positive signal quenching.

References

  • Wu, J., et al. "Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood." Bioorganic & Medicinal Chemistry Letters, 2009. [Link]

  • Green, N., et al. "Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2007.[Link]

Sources

Foundational

8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile solubility in DMSO

To: Research & Development Team From: Senior Application Scientist, Chemical Biology & Process Chemistry Subject: Technical Guide: Solubility & Handling of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in DMSO Execu...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Biology & Process Chemistry Subject: Technical Guide: Solubility & Handling of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in DMSO

Executive Summary

This guide details the solubility profile, stock preparation, and handling protocols for 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 71083-66-4). As a critical intermediate in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs), this compound exhibits significant handling challenges due to its rigid, planar bicyclic structure and strong intermolecular hydrogen bonding.

While practically insoluble in non-polar solvents (DCM, Hexane) and sparingly soluble in protic solvents (Methanol, Water), it demonstrates good solubility in Dimethyl Sulfoxide (DMSO) . This makes DMSO the solvent of choice for biological screening stocks and nucleophilic aromatic substitution reactions.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must understand the molecular forces at play. The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-oxo-1,4-dihydro form (quinolone) over the 4-hydroxy form in both solid state and polar solutions.

PropertyValue / DescriptionImpact on Solubility
CAS Number 71083-66-4Unique identifier for procurement/verification.
Molecular Weight 204.61 g/mol Small molecule, favorable for high molarity stocks.
Structure Planar, Bicyclic, PolarHigh lattice energy requires high-dielectric solvents to disrupt.
H-Bond Donors 1 (NH group)Forms strong intermolecular dimers/networks in solid state.
H-Bond Acceptors 2 (C=O, -CN)Excellent targets for DMSO solvation.
LogP (Predicted) ~1.5 - 1.9Moderately lipophilic; prone to precipitation in aqueous buffers.
Melting Point >250°C (Decomp.)Indicates very high crystal stability; requires energy (heat/sonication) to dissolve.
Mechanism of Dissolution in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant (


) and strong hydrogen-bond accepting capability (oxygen atom).
  • Disruption: DMSO molecules intercalate into the crystal lattice, accepting hydrogen bonds from the quinolone N-H, breaking the strong solute-solute interactions.

  • Stabilization: The dipole-dipole interactions between the DMSO sulfur atom and the quinolone carbonyl/cyano groups stabilize the molecule in solution.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 50 mM stock solution in DMSO for biological assays or synthetic applications.

Materials:

  • Compound: 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (>95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better,

    
    99.9%).
    
  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Amber glass vials.

Step-by-Step Workflow
  • Weighing: Accurately weigh 10.23 mg of the compound into a sterile amber glass vial.

    • Note: Amber glass prevents photodegradation, common in conjugated quinolines.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Do not use "wet" DMSO. Water acts as a powerful antisolvent, causing immediate cloudiness.

  • Initial Dispersion: Vortex vigorously for 30 seconds. The solution will likely appear cloudy or contain visible particulates.

  • Energy Input (Sonication): Sonicate the vial at 40°C - 50°C for 10–15 minutes.

    • Why: The thermal energy overcomes the high lattice energy, while cavitation ensures homogeneity.

  • Visual Inspection: Hold the vial against a light source. The solution must be optically clear with no Tyndall effect (scattering of light by suspended particles).

    • If particles remain: Continue sonication in 5-minute intervals. If saturation is reached (insoluble pellet), filter through a 0.2 µm PTFE syringe filter, but note the concentration will be lower than calculated.

Recommended Concentration Limits:

  • Ideal Stock: 10 mM – 20 mM (Rapid dissolution, high stability).

  • High Concentration: 50 mM – 100 mM (Requires heat/sonication; risk of precipitation upon freeze-thaw).

  • Saturation Limit: Estimated ~150-200 mM (varies by temperature).

Solubility Dynamics & Troubleshooting

The following diagram illustrates the critical decision pathways for handling this compound, ensuring sample integrity during dilution.

G Start Solid Compound (High Lattice Energy) DMSO_Add Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO_Add Vortex Vortex & Sonicate (40°C, 15 min) DMSO_Add->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Stable Stock Solution (Store at -20°C) Check->Success Yes Fail Precipitate Remains Check->Fail No Dilution Aqueous Dilution (Assay Buffer) Success->Dilution Fail->Vortex Heat to 60°C Precip_Risk Risk: 'Crashing Out' (if >1% DMSO final) Dilution->Precip_Risk Rapid Mixing Required

Caption: Workflow for solubilization and risk assessment of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Common Issues & Solutions
ProblemCauseCorrective Action
"Crashing Out" in Buffer Rapid change in polarity when diluting stock into water/media.Serial Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before final buffer addition. Keep final DMSO < 1%.
Gel Formation Very high concentration (>200 mM) forming a lyotropic liquid crystal phase.Add more DMSO to dilute to <100 mM. Warm to 40°C.
Yellowing of Solution Oxidation or photodegradation over time.Store under Nitrogen/Argon at -20°C. Use fresh anhydrous DMSO.
Freezing Precipitate DMSO freezes at 19°C; compound crystallizes out.Thaw completely at 37°C and vortex before use. Never pipette from a partially frozen stock.

Scientific Context: Synthesis & Tautomerism

Understanding the chemical behavior of this intermediate is vital for researchers using it as a building block (e.g., for Bosutinib analogs).

Tautomeric Equilibrium: The compound exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. In DMSO, the 4-oxo form is thermodynamically favored. However, for chemical reactions like chlorination (using


 to generate the 4,8-dichloro derivative), the reaction proceeds via the hydroxy tautomer.

Reaction Scheme (Contextual): The solubility in DMSO is often utilized for Nucleophilic Aromatic Substitution (


)  if the 4-position is already activated (e.g., chlorinated), or for alkylation of the Nitrogen.

Reaction Substrate 8-Chloro-4-oxo-3-CN (DMSO Soluble) Intermediate 4,8-Dichloro-3-CN (Reactive Electrophile) Substrate->Intermediate Activation Reagent POCl3 (Chlorination) Product Bosutinib Analogs (Kinase Inhibitors) Intermediate->Product Aniline Coupling (in DMSO/DMF)

Caption: Synthetic utility of the compound. DMSO is often used as the solvent for the subsequent coupling step.

References

  • Ishikawa, Y., & Yoshida, N. (2015).[2][3] Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o566–o567. Link

    • Relevance: Provides crystallographic evidence of the strong intermolecular hydrogen bonding (N—H[2]···O) in 8-chloro-4-oxoquinoline derivatives, explaining the high lattice energy and solubility challenges.

  • Lovering, F., et al. (2016). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Combinatorial Science, 18(12). Link

    • Relevance: Describes the synthesis and purification (Prep-HPLC)
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2797073 (Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate). Link

    • Relevance: Provides physicochemical property data (LogP, H-bond counts) for closely related analogs, supporting the solubility logic presented.
  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening. Link

    • Relevance: Establishes the industry standard for DMSO stock concentrations (10-100 mM) for fragment-like heterocyclic compounds.

Sources

Exploratory

Technical Guide: Quinoline-3-Carbonitrile vs. Quinoline-3-Carboxylic Acid Bioactivity

This guide serves as a high-level technical analysis for researchers navigating the structural optimization of quinoline scaffolds. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and exp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical analysis for researchers navigating the structural optimization of quinoline scaffolds. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to distinguish the utility of Quinoline-3-carbonitrile (Q-3-CN) versus Quinoline-3-carboxylic acid (Q-3-COOH) .

Executive Summary: The Pharmacophore Divergence

In medicinal chemistry, the C-3 position of the quinoline ring is a critical vector for tuning potency and pharmacokinetic (PK) properties. While both the nitrile (-CN) and carboxylic acid (-COOH) moieties provide electron-withdrawing character, their biological applications diverge sharply due to their distinct physicochemical profiles and binding modes.

  • Quinoline-3-carbonitrile (Q-3-CN): The "Kinase Architect." It is primarily utilized in oncology to target tyrosine kinases (EGFR, Src, MEK). The nitrile group acts as a neutral, metabolic, and steric bioisostere for the N-3 nitrogen of quinazoline, often engaging in critical water-mediated hydrogen bonding within the ATP-binding pocket.

  • Quinoline-3-carboxylic acid (Q-3-COOH): The "Antimicrobial Anchor." This moiety is the defining feature of quinolone antibiotics. It is non-negotiable for high-affinity binding to bacterial DNA gyrase and Topoisomerase IV, where it chelates magnesium ions (

    
    ) essential for the ternary drug-enzyme-DNA complex.
    

Part 1: Physicochemical & SAR Analysis

The choice between a nitrile and a carboxylic acid is rarely arbitrary; it dictates the molecule's ability to cross membranes and interact with specific protein residues.

Comparative Physicochemical Profile
FeatureQuinoline-3-Carbonitrile (-CN) Quinoline-3-Carboxylic Acid (-COOH)
Electronic Effect Strong electron-withdrawing (Inductive & Resonance). Lowers pKa of ring Nitrogen.Strong electron-withdrawing. Ionizable.
H-Bonding H-bond Acceptor (weak to moderate). No Donor. H-bond Donor & Acceptor.
Ionization (pH 7.4) Neutral. High membrane permeability.Anionic (mostly deprotonated). Low passive permeability (unless zwitterionic).
Bioisosterism Mimics Carbonyl (C=O), Azomethine (C=N), or Halogen.Mimics Tetrazole, Sulfonamide, Hydroxamic acid.
Metabolic Liability Generally stable; resistant to oxidative metabolism. Can be hydrolyzed to amide/acid (slow).Prone to Phase II conjugation (Glucuronidation).
Key Application Kinase Inhibitors (e.g., Bosutinib).[1][2]Antibiotics (e.g., Ciprofloxacin precursors).
SAR Decision Logic

The following decision tree illustrates the strategic selection process for the C-3 substituent based on the target class.

SAR_Decision_Tree Start Quinoline Scaffold Optimization Target Identify Primary Biological Target Start->Target Kinase Target: Protein Kinase (EGFR, Src, MEK) Target->Kinase Oncology Bacteria Target: Bacterial Topoisomerase (Gyrase / Topo IV) Target->Bacteria Infectious Disease Q_CN Select: 3-Carbonitrile (-CN) Kinase->Q_CN ATP Pocket Binding Q_COOH Select: 3-Carboxylic Acid (-COOH) Bacteria->Q_COOH DNA/Enzyme Interface Reason_CN Rationale: 1. Neutral Bioisostere for Quinazoline N-3 2. High Permeability (Intracellular Target) 3. Water-mediated H-bond to Gatekeeper Q_CN->Reason_CN Reason_COOH Rationale: 1. Obligate Mg2+ Chelation 2. Electrostatic Interaction with DNA backbone 3. High Polarity (Gram-neg Entry via Porins) Q_COOH->Reason_COOH

Figure 1: Strategic decision tree for selecting C-3 substituents based on biological target.

Part 2: Quinoline-3-Carbonitrile in Kinase Inhibition

Mechanism of Action: The "Water Bridge" Hypothesis

In the development of EGFR inhibitors, researchers at Wyeth (now Pfizer) utilized the 3-cyanoquinoline scaffold to mimic the 4-anilinoquinazoline core (found in Gefitinib).

  • The Problem: The N-3 nitrogen of quinazoline accepts a hydrogen bond from a conserved water molecule in the ATP pocket (Thr790/Thr766 gatekeeper region).

  • The Solution: The C-3 nitrile group is electronically similar to the ring nitrogen but lacks the basicity. It occupies the same spatial volume and maintains the critical water-mediated hydrogen bond network without the desolvation penalty associated with highly polar groups.

Key Case Study: Src Kinase Inhibition Direct comparison data reveals that replacing the 3-CN with a 3-COOH abolishes activity against intracellular kinases due to the inability of the carboxylate to penetrate the cell membrane and the electrostatic repulsion within the hydrophobic ATP pocket.

  • Compound: 4-anilino-3-quinolinecarbonitrile (Precursor to Bosutinib).

  • Bioactivity: Potent Src/Abl inhibition (

    
     nM).
    
  • Substitution Effect: Hydrolysis to the 3-amide or 3-acid results in

    
    -fold loss of potency [1].
    

Part 3: Quinoline-3-Carboxylic Acid in Antimicrobials

Mechanism of Action: The Magnesium Clamp

For quinolone antibiotics, the 3-carboxylic acid is not merely a solubility handle; it is a functional pharmacophore.

  • Chelation: The 3-COOH and 4-Keto groups form a bidentate chelate with

    
    .
    
  • Binding: This positively charged metal complex bridges the drug to the negatively charged phosphate backbone of the bacterial DNA within the gyrase cleavage complex.

  • Failure Mode: Esterification or replacement of the carboxyl with a nitrile destroys this chelation capability, rendering the molecule inactive against bacteria unless it is a prodrug that can be hydrolyzed in vivo.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Anilino-3-quinolinecarbonitrile

Target: Kinase Inhibitor Scaffold

Principle: A convergent synthesis using the reaction of an aniline with a 3-cyano-4-chloroquinoline intermediate.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • 3-Chloroaniline (or substituted aniline)

  • Phosphorus oxychloride (

    
    )
    
  • Dowtherm A (high-boiling solvent)

Step-by-Step Workflow:

  • Cyclization (Gould-Jacobs type): Heat substituted aniline with ethyl 2-cyano-3-ethoxyacrylate in Dowtherm A at 250°C.

    • Control: Monitor disappearance of acrylate by TLC (Hexane/EtOAc 7:3).

    • Product: 4-hydroxy-3-quinolinecarbonitrile precipitates upon cooling.

  • Chlorination: Reflux the 4-hydroxy intermediate in neat

    
     for 2 hours.
    
    • Safety: Quench carefully into ice water.

    • Product: 4-chloro-3-quinolinecarbonitrile.

  • SNAr Coupling: React 4-chloro-3-quinolinecarbonitrile with the desired aniline (e.g., 2,4-dichloro-5-methoxyaniline) in ethoxyethanol with catalytic pyridine hydrochloride at 120°C.

  • Purification: Basify with

    
    , extract with EtOAc, and recrystallize from acetonitrile.
    
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Target: EGFR or Src Kinase

Principle: Measurement of phosphorylation of a specific peptide substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant Kinase (EGFR or Src)

  • Biotinylated peptide substrate (poly-Glu-Tyr)

  • ATP (

    
     concentration)
    
  • Test Compounds (Q-3-CN and Q-3-COOH analogs)

  • Detection Reagents: Eu-labeled anti-phosphotyrosine Ab + Streptavidin-APC.

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of compounds in DMSO (Start at 10 µM).

  • Enzyme Reaction:

    • Mix Kinase + Peptide + Compound in 384-well plate.

    • Incubate 10 min (Pre-incubation to detect slow-binders).

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Add Detection Mix (EDTA to stop reaction + Antibodies).

  • Read: Measure HTRF signal (Ratio 665nm/620nm).

Self-Validating Controls:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Inhibitor: Include Gefitinib (EGFR) or Dasatinib (Src) as a positive control.

  • No-Enzyme Control: To subtract background fluorescence.

  • Comparison: Run the Q-3-COOH analog side-by-side. Expect

    
     for the acid (inactive) vs nM range for the nitrile.
    

Part 5: Visualizing the Signaling Pathway

The following diagram details the interference of Q-3-CN derivatives in the EGFR signaling cascade, contrasting it with the downstream effects.

EGFR_Pathway EGF EGF Ligand EGFR_Out EGFR (Extracellular) EGF->EGFR_Out Binding EGFR_In EGFR (Intracellular Kinase Domain) EGFR_Out->EGFR_In Dimerization Phos Autophosphorylation (Tyr Residues) EGFR_In->Phos Activation ATP ATP ATP->EGFR_In Normal Binding Q3CN Q-3-CN Inhibitor (Competes with ATP) Q3CN->EGFR_In Inhibition (Water-Bridge) Q3CN->Phos Blocks GRB2 GRB2 / SOS Phos->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF / MEK / ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation

Figure 2: Mechanism of Action for Quinoline-3-carbonitrile inhibitors within the EGFR signaling cascade.

References

  • Boschelli, D. H. (2009). Exploitation of the 3-Quinolinecarbonitrile Template for Src Tyrosine Kinase Inhibitors. Current Topics in Medicinal Chemistry.

  • Wissner, A., et al. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter.

  • Patel, N., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Journal of Molecular Structure.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile via Gould-Jacobs reaction

Application Note: Scalable Synthesis of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile via Modified Gould-Jacobs Protocol Executive Summary This application note details a robust, scalable protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile via Modified Gould-Jacobs Protocol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as Target Q-CN ). This compound serves as a critical scaffold in the development of non-fluorinated quinolone antibiotics, antiviral agents, and CB2 receptor ligands.

While the classical Gould-Jacobs reaction typically yields a 3-carboxylate ester, this modified protocol utilizes ethyl (ethoxymethylene)cyanoacetate to directly install the 3-carbonitrile motif. This "one-pot, two-step" approach circumvents the multi-stage conversion of esters to nitriles (ester


 amide 

nitrile), significantly improving atom economy and reducing process time.

Retrosynthetic Pathway & Mechanism

The synthesis proceeds through two distinct stages:

  • Condensation: Nucleophilic vinylic substitution (

    
    ) of 2-chloroaniline with ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate.
    
  • Thermal Cyclization: High-temperature intramolecular Friedel-Crafts acylation (Conrad-Limpach type) to close the quinolone ring.

Key Mechanistic Insight: The presence of the 8-chloro substituent sterically influences the rotation of the enamine intermediate. High thermal energy (


C) is strictly required to overcome the rotational barrier and effect cyclization onto the sterically crowded ortho-carbon.

GouldJacobs Aniline 2-Chloroaniline (Starting Material) Intermediate Ethyl 2-cyano-3- ((2-chlorophenyl)amino)acrylate (Enamine Intermediate) Aniline->Intermediate Condensation (100-110°C) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Intermediate Transition Transition State (>250°C) Intermediate->Transition Dowtherm A Reflux Product 8-chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile (Target Q-CN) Transition->Product Cyclization (-EtOH) Byproduct Ethanol (Byproduct) Transition->Byproduct

Figure 1: Reaction pathway for the modified Gould-Jacobs synthesis of Target Q-CN.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Stoichiometry 1.05 eq. CyanoacetateA slight excess ensures complete consumption of the aniline, which is difficult to separate from the intermediate.
Cyclization Temp 255°C - 260°CThe cyclization is endothermic and entropically disfavored. Temperatures below 250°C result in polymerization of the intermediate rather than cyclization.
Solvent (Step 2) Dowtherm AA eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). It is stable at high temperatures and allows for a consistent internal reflux at ~258°C.
Concentration 0.5 - 0.8 MHigh dilution prevents intermolecular polymerization (tar formation) during the thermal shock of cyclization.

Experimental Protocols

Phase 1: Synthesis of the Enamine Intermediate

Target: Ethyl 2-cyano-3-((2-chlorophenyl)amino)acrylate

Reagents:

  • 2-Chloroaniline (CAS: 95-51-2): 12.76 g (100 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (CAS: 94-05-3): 18.61 g (110 mmol)

  • Ethanol (Absolute): 50 mL (Optional, can be run neat)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-chloroaniline. Add Ethyl (ethoxymethylene)cyanoacetate dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic.[1]

  • Reaction: Heat the mixture to 110°C (oil bath temperature). If using ethanol, heat to reflux.[1][2][3]

    • Duration: Stir for 2–3 hours.

  • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The aniline spot (

    
    ) should disappear, replaced by a highly UV-active intermediate spot (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature. The intermediate typically solidifies into a cake.

    • Add 50 mL of cold ethanol and break up the solid.

    • Filter the solid and wash with cold hexane (2 x 30 mL) to remove unreacted reagents.

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 22–24 g (85–90%).

    • Appearance: Off-white to pale yellow crystalline solid.

Phase 2: Thermal Cyclization to Target Q-CN

Target: 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Reagents:

  • Enamine Intermediate (from Phase 1): 20.0 g (75.5 mmol)

  • Dowtherm A: 200 mL

Procedure:

  • Pre-heating (Critical Step): In a 500 mL 3-neck RBF equipped with a mechanical stirrer, internal thermometer, and Dean-Stark trap (to collect evolved ethanol), heat the Dowtherm A to a rolling reflux (255–260°C) .

    • Safety Alert: Ensure the apparatus is open to a nitrogen bubbler to prevent pressure buildup. Dowtherm vapor is flammable; use a high-temperature heating mantle, not an open flame.

  • Addition: Add the solid Enamine Intermediate in small portions (approx. 2 g each) over 20 minutes to the boiling solvent.

    • Why? "Portion-wise addition" maintains the high temperature required for cyclization. If the temp drops below 240°C, the intermediate may polymerize.

  • Reaction: Continue reflux for 45–60 minutes. Ethanol will collect in the Dean-Stark trap.

    • Endpoint: The reaction is complete when ethanol evolution ceases.

  • Workup:

    • Remove the heat source and allow the mixture to cool slowly to ~80°C with stirring. The product will begin to precipitate.[4][5][6]

    • Add n-Heptane (200 mL) slowly to the warm mixture. This keeps the Dowtherm in solution while forcing the polar quinolone out.

    • Cool to room temperature, then chill in an ice bath for 1 hour.

  • Isolation:

    • Filter the precipitate.[4][7][8]

    • Wash 1: Toluene (50 mL) to remove residual Dowtherm.

    • Wash 2: Acetone (50 mL) to remove tarry impurities.

    • Wash 3: Diethyl ether (50 mL) to dry the solid.

  • Purification: Recrystallize from DMF/Ethanol (1:1) if high purity (>99%) is required.

    • Expected Yield: 10–12 g (60–70%).[1]

    • Appearance: Tan to light brown powder.

Analytical Validation

TechniqueExpected Signal / ObservationInterpretation
Melting Point > 300°C (dec.)Consistent with high-melting quinolone scaffolds.
IR Spectroscopy 2220 cm⁻¹ (sharp)-C≡N stretch (Diagnostic signal).
IR Spectroscopy 1640–1660 cm⁻¹ (strong)C=O (Quinolone carbonyl).
¹H NMR (DMSO-d₆)

12.5–13.0 (br s, 1H)
NH proton (Confirming 4-oxo tautomer).
¹H NMR (DMSO-d₆)

8.6 (s, 1H)
H-2 proton (Adjacent to N and CN).
¹H NMR (DMSO-d₆)

8.1 (d), 7.8 (d), 7.4 (t)
Aromatic protons (8-chloro substitution pattern).

Troubleshooting & Optimization

Issue: "Black Tar" Formation in Step 2

  • Cause: Oxidation of the aniline/enamine at high temperatures or polymerization due to low cyclization temperature.

  • Solution: Ensure the Dowtherm is actively boiling before adding the solid. Sparge the solvent with Nitrogen for 15 minutes prior to heating to remove dissolved oxygen.

Issue: Low Yield / Incomplete Cyclization

  • Cause: Inefficient removal of ethanol. The reaction is reversible.

  • Solution: Ensure the Dean-Stark trap is functioning or use a steady stream of nitrogen to sweep the evolved ethanol out of the flask.

Issue: Product retains "Chemical" Smell (Dowtherm)

  • Cause: Residual diphenyl ether.

  • Solution: The toluene wash is critical. If the smell persists, wash the final solid with hot hexane (Dowtherm is miscible with hexane; the product is not).

Safety & Compliance

  • Dowtherm A: Vapors can be irritating. Flash point is 124°C, but the reaction runs at 260°C. Autoignition temperature is 599°C. Ensure no leaks in the system.

  • Acrylonitrile Derivatives: The starting material and intermediate contain nitrile groups. While stable, avoid contact with strong acids which could theoretically liberate HCN, although unlikely under these conditions.

  • Waste Disposal: The filtrate contains Dowtherm and aromatics. It must be segregated into non-halogenated high-BTU waste streams (unless halogenated solvents were used in workup).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heberg, C. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871–879.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[4][10][11] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Albrecht, R. (1977). Development of Antibacterial Agents of the Nalidixic Acid Type. Progress in Drug Research, 21, 9–104.
  • BenchChem. (2025).[4][6] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Library. Link

Sources

Application

Application Note: Synthesis of Quinoline-Tetrazole Hybrids via[3+2] Cycloaddition

Introduction & Rationale In modern drug discovery, tetrazoles are highly valued as metabolically stable bioisosteres of carboxylic acids. They exhibit similar physicochemical properties (pKa ~4.5–5.5) but offer superior...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery, tetrazoles are highly valued as metabolically stable bioisosteres of carboxylic acids. They exhibit similar physicochemical properties (pKa ~4.5–5.5) but offer superior lipophilicity and resistance to biological degradation. Fusing the tetrazole pharmacophore with a quinoline scaffold generates potent derivatives with well-documented antimicrobial, anticancer, and antihypertensive activities [1, 2].

This application note provides a comprehensive, field-proven protocol for the conversion of quinoline-3-carbonitrile to 5-(quinolin-3-yl)-1H-tetrazole derivatives. Designed for synthetic chemists and drug development professionals, this guide emphasizes mechanistic causality, reaction optimization, and self-validating experimental controls.

Mechanistic Causality & Reaction Design

The synthesis of tetrazoles from nitriles is fundamentally driven by a [3+2] dipolar cycloaddition between the carbon-nitrogen triple bond (C≡N) and the azide anion (N₃⁻)[2, 3].

Electrophilic Activation (The "Why" behind the Catalyst): Unactivated nitriles, such as quinoline-3-carbonitrile, react sluggishly with sodium azide. To overcome the high activation energy barrier, a Lewis acid catalyst (e.g., ZnBr₂, nano-TiCl₄·SiO₂, or Co(II) complexes) is employed. The metal cation coordinates to the nitrogen lone pair of the nitrile, withdrawing electron density and increasing the electrophilicity of the adjacent carbon atom. This makes the carbon highly susceptible to nucleophilic attack by the azide ion, facilitating the concerted cycloaddition [4, 5].

Solvent Dynamics: Anhydrous Dimethylformamide (DMF) is the solvent of choice. Its high boiling point accommodates the thermal requirements (120 °C) of the reaction, while its high dielectric constant effectively solvates both the organic quinoline precursor and the inorganic sodium azide salt, ensuring a homogeneous reaction phase [5].

Mechanism Nitrile Quinoline-3-carbonitrile (R-C≡N) Activated Activated Nitrile [R-C≡N---M]⁺ Nitrile->Activated Catalyst Lewis Acid Catalyst (e.g., Ti⁴⁺, Zn²⁺) Catalyst->Activated Coordination Cycloaddition [3+2] Dipolar Cycloaddition Activated->Cycloaddition Azide Sodium Azide (NaN₃) Azide->Cycloaddition N₃⁻ Attack Tetrazole 5-(Quinolin-3-yl) -1H-tetrazole Cycloaddition->Tetrazole

Mechanistic pathway of [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocol: A Self-Validating System

This protocol utilizes a pH-driven workup strategy that eliminates the need for complex column chromatography. By exploiting the acidic nature of the tetrazole proton, the target compound can be selectively precipitated.

Materials & Reagents
  • Quinoline-3-carbonitrile (1.0 equiv)

  • Sodium azide (NaN₃) (2.0 equiv) — Safety Note: Highly toxic and potentially explosive. Do not use halogenated solvents or expose to strong acids prior to quenching.

  • Nano-TiCl₄·SiO₂ or ZnBr₂ (10 mol%)

  • Anhydrous DMF (5 mL per mmol of substrate)

  • 4N Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of quinoline-3-carbonitrile in 5 mL of anhydrous DMF.

  • Reagent Addition: Add 2.0 mmol of NaN₃, followed by 10 mol% of the chosen catalyst (e.g., Nano-TiCl₄·SiO₂).

  • Thermal Activation: Purge the system with inert nitrogen and heat the mixture to 120 °C with continuous stirring.

  • In-Process Monitoring: After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (6:4) eluent system.

  • Quenching: Once TLC confirms the complete consumption of the starting material, cool the reaction mixture to room temperature. If a heterogeneous catalyst like Nano-TiCl₄·SiO₂ was used, filter the mixture to remove the catalyst. Pour the filtrate into 20 mL of crushed ice-water.

  • Acidification & Precipitation: Slowly add 4N HCl dropwise to the aqueous mixture while stirring vigorously, until the pH reaches 2.0–3.0.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 10 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol or 1,4-dioxane to yield the pure tetrazole derivative.

Workflow Step1 1. Assembly Quinoline-3-carbonitrile + NaN₃ + Catalyst in DMF Step2 2. Thermal Activation Stir at 120°C under N₂ (2-4 hours) Step1->Step2 Step3 3. In-Process Control TLC Monitoring (Disappearance of Nitrile) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching Cool, filter catalyst, pour into ice-water Step3->Step4 Complete Step5 5. Acidification (pH 2-3) Add 4N HCl to precipitate neutral tetrazole Step4->Step5 Step6 6. Isolation & Purification Vacuum filtration, washing, recrystallization Step5->Step6

Step-by-step experimental workflow with self-validating TLC control.

Self-Validation & Troubleshooting Checkpoints
  • Checkpoint 1 (Reaction Completion): If the high-Rf nitrile spot persists on the TLC plate after 4 hours, it indicates catalyst poisoning or moisture contamination in the DMF. Ensure anhydrous conditions are strictly maintained.

  • Checkpoint 2 (pH Control): The acidification step is the most critical self-validating mechanism. In the basic/neutral aqueous DMF mixture, the product exists as a highly soluble sodium tetrazolide salt. If the pH is not lowered below 3.0, the tetrazole will not protonate and precipitate, resulting in artificially low yields.

  • Checkpoint 3 (Spectroscopic Validation): Perform FT-IR analysis on the dried product. The complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ definitively validates total conversion.

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent profoundly impacts the reaction kinetics and overall yield. The table below summarizes the optimization parameters for the conversion of quinoline-3-carbonitrile [4, 5].

EntrySolventCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)
1WaterNone10024< 10
2DMFNone1201835
3DMFNH₄Cl1201265
4DMFZnBr₂120488
5DMFNano-TiCl₄·SiO₂120292

Note: Heterogeneous catalysts like Nano-TiCl₄·SiO₂ offer the highest yields and the added advantage of easy recovery via simple filtration prior to the aqueous workup.

Analytical Characterization Signatures

To confirm the structural integrity of the synthesized 5-(quinolin-3-yl)-1H-tetrazole, compare analytical results against these expected signatures:

  • FT-IR (KBr): Broad absorption band at 3100–3400 cm⁻¹ (tetrazole N-H stretch); 1550–1650 cm⁻¹ (C=N and N=N ring stretches). Absence of ~2220 cm⁻¹ (C≡N).

  • ¹H-NMR (DMSO-d₆, 400 MHz): A highly deshielded, D₂O-exchangeable singlet at δ 15.5–16.5 ppm, which is the hallmark of the acidic tetrazole N-H proton. Aromatic quinoline protons will typically appear between δ 7.5 and 9.5 ppm.

References

  • Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing. 1

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Pharmacology. 2

  • Novel route for Synthesis of Antihypertensive activity of Tetrazole analogues as a Carbamate and Urea Derivatives. Global Journal of Pharmacy & Pharmaceutical Sciences.3

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. 4

  • Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Journal of the Brazilian Chemical Society (SciELO). 5

Sources

Method

Application Note: Chemoselective Reduction of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile to 3-(Aminomethyl)-8-chloroquinolin-4(1H)-one

Strategic Context & Target Profile The synthesis of 3-(aminomethyl)quinolones is a critical transformation in modern drug discovery, frequently utilized to generate pharmacophores for antibacterial agents and non-covalen...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Target Profile

The synthesis of 3-(aminomethyl)quinolones is a critical transformation in modern drug discovery, frequently utilized to generate pharmacophores for antibacterial agents and non-covalent inhibitors of parasitic enzymes [1]. However, the functionalization of the 4-quinolone core presents unique synthetic challenges due to its tautomeric nature (4-oxo-1,4-dihydroquinoline


 4-hydroxyquinoline) [2].

When the substrate is 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile , the synthetic complexity is magnified. The objective is to fully reduce the nitrile (-CN) to a primary amine (-CH


NH

) without triggering the hydrodehalogenation of the sensitive 8-chloro substituent, and without over-reducing the quinolone core [4]. This application note details two field-proven, chemoselective methodologies to achieve this transformation with high fidelity.

Mechanistic Causality & Reagent Selection

To design a self-validating experimental protocol, one must understand the competing electronic demands of the substrate's functional groups.

  • The Pitfall of Catalytic Hydrogenation (Pd/C, H

    
    ):  Aryl chlorides are highly susceptible to oxidative addition by palladium[3]. Attempting to reduce the nitrile using standard Pd/C hydrogenation will inevitably result in rapid C-Cl bond cleavage (hydrodehalogenation), yielding the des-chloro byproduct.
    
  • The Borane-THF Advantage (Electrophilic Hydride): Borane (BH

    
    ) is an electrophilic reducing agent. It reacts rapidly with Lewis bases (like the nitrile nitrogen) to form an activated complex, followed by hydride transfer. Because the aryl chloride is non-basic and non-nucleophilic, it is completely ignored by BH
    
    
    
    . Furthermore, the 4-oxo group is part of a stable vinylogous amide system and remains kinetically inert to BH
    
    
    at moderate temperatures.
  • The Nickel Boride Alternative (In situ Catalysis): For scale-up scenarios where BH

    
     is deemed too hazardous, the combination of NiCl
    
    
    
    and NaBH
    
    
    provides an elegant alternative. This mixture generates Nickel Boride (Ni
    
    
    B) in situ—a heterogeneous catalyst that facilitates hydrogen transfer selectively to the nitrile without possessing the necessary redox potential to insert into the aryl C-Cl bond.

Reaction Pathway Visualization

ChemoselectiveReduction cluster_0 Pathway A: Electrophilic Hydride (Optimal) cluster_1 Pathway B: Catalytic Hydrogenation (Avoid) Substrate 8-Chloro-4-oxo-1,4-dihydroquinoline -3-carbonitrile BH3 BH3·THF Complexation (Lewis Acid-Base) Substrate->BH3 Chemoselective Reduction PdC Pd/C, H2 (Oxidative Addition) Substrate->PdC Non-selective Reduction AmineBorane Amine-Borane Complex (-CH2NH2·BH3) BH3->AmineBorane Hydride Transfer ProductA 3-(Aminomethyl)-8-chloroquinolone (Target Product) AmineBorane->ProductA Acidic MeOH Quench (Cleaves B-N bond) Dechloro Des-chloro-3-(aminomethyl)quinolone (Hydrodehalogenation) PdC->Dechloro C-Cl Cleavage

Mechanistic divergence in the reduction of 8-chloro-3-cyanoquinolones based on reagent selection.

Quantitative Reagent Comparison

Reducing SystemChemoselectivity (Nitrile vs. Aryl-Cl)Primary Amine YieldScalabilityKey Mechanistic Pitfall to Avoid
BH

·THF
Excellent >85% ModerateFailure to hydrolyze the stable amine-borane complex during workup.
NiCl

/ NaBH

Excellent 75-80% HighDimerization to secondary amine (requires Boc

O trapping).
LiAlH

Poor<40%LowOver-reduction of the quinolone core; violent reactivity.
Pd/C, H

None0% (Target)HighComplete hydrodehalogenation of the 8-chloro group [3].

Validated Experimental Protocols

Protocol A: Borane-THF Mediated Reduction (Recommended for Discovery & Lab Scale)

This protocol utilizes electrophilic hydride transfer. It is highly reliable but requires a strict acidic quench to liberate the free amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser. Flush the system with Argon.

  • Substrate Loading: Suspend 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL, 0.2 M). Note: The substrate may not fully dissolve until the borane complex forms.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Syringe in BH

    
    ·THF (1.0 M in THF, 4.0 eq, 20.0 mL) dropwise over 15 minutes.
    
    • Causality: A large excess of BH

      
       is required because the basic quinolone nitrogen and the 4-oxo oxygen will competitively coordinate the borane, and the nitrile reduction itself consumes 2 equivalents of hydride.
      
  • Reaction Execution: Remove the ice bath and heat the reaction to 65 °C (reflux) for 12 hours. Monitor conversion via LCMS.

  • Quench & Hydrolysis (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (10 mL) dropwise to quench unreacted BH

    
     (monitor for H
    
    
    
    gas evolution). Following the quench, add 2 M HCl in Methanol (15 mL). Heat the mixture to 60 °C for 2 hours.
    • Causality: Borane forms a highly stable Lewis acid-base complex with the newly formed primary amine (

      
      ). Standard aqueous workup will not yield the free amine. The methanolic HCl hydrolyzes this complex into the free amine hydrochloride and volatile trimethyl borate.
      
  • Isolation: Concentrate the mixture in vacuo. Dissolve the residue in water (20 mL) and basify with 1 M NaOH to pH 10 to precipitate the free base. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: Nickel Boride Catalyzed Reduction with In Situ Boc-Protection

This protocol is ideal for scale-up and avoids handling hazardous borane solutions. It isolates the product as a stable N-Boc protected intermediate.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq, 10.0 mmol), NiCl

    
    ·6H
    
    
    
    O (0.2 eq, 2.0 mmol), and Boc
    
    
    O (1.5 eq, 15.0 mmol) in Methanol (100 mL, 0.1 M).
  • Reagent Addition: Cool the mixture to 0 °C. Add NaBH

    
     (7.0 eq, 70.0 mmol) in small portions over 30 minutes.
    
    • Causality: NaBH

      
       reacts immediately with NiCl
      
      
      
      to form the active Ni
      
      
      B catalyst (observed as a fine black precipitate) and H
      
      
      gas. The excess NaBH
      
      
      acts as the hydride source.
    • Causality for Boc

      
      O: During nitrile reduction, the intermediate imine (
      
      
      
      ) can be attacked by the newly formed primary amine (
      
      
      ) to form an unwanted secondary amine dimer. Boc
      
      
      O acylates the primary amine immediately upon formation, rendering it non-nucleophilic and completely suppressing dimerization.
  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH

    
    Cl (50 mL). Stir for 15 minutes to break up boron complexes. Extract the aqueous layer with EtOAc (3 × 50 mL).
    
  • Purification: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. The resulting tert-butyl ((8-chloro-4-oxo-1,4-dihydroquinolin-3-yl)methyl)carbamate can be purified via silica gel chromatography. If the free amine is required, stir the intermediate in 20% TFA/DCM for 1 hour, followed by basic workup.

References

  • Structure-based discovery of the first non-covalent inhibitors of Leishmania major tryparedoxin peroxidase by high throughput docking. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Source: RSC Advances. URL:[Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Application

Regioselective N-Alkylation of 4-Oxo-1,4-dihydroquinoline-3-carbonitrile

Executive Summary The 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors, antiviral agents, and antibacterial quinolones. A c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors, antiviral agents, and antibacterial quinolones. A critical synthetic challenge with this scaffold is its ambident nucleophilicity . The core exists in a tautomeric equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.

Upon deprotonation, the resulting anion can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). For most drug development applications, the N-alkylated 4-quinolone is the desired pharmacophore. This guide details three distinct protocols to achieve high N-regioselectivity, grounded in Hard-Soft Acid-Base (HSAB) theory and thermodynamic control.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the electronic environment of the 3-cyano-4-quinolone anion.

The 3-Cyano Effect

Unlike the unsubstituted quinolone, the electron-withdrawing nitrile (-CN) group at position 3 significantly increases the acidity of the N-H proton (pKa


 9-11 in DMSO). This stabilizes the conjugate base, delocalizing the negative charge extensively into the nitrile and carbonyl oxygens.
HSAB & Solvent Control
  • Thermodynamic Control (N-Alkylation): The N-alkylated product (4-quinolone) retains the aromaticity of the fused benzene ring and the strong carbonyl bond (C=O). This is the thermodynamically stable product.

  • Kinetic Control (O-Alkylation): The oxygen atom carries a higher partial negative charge in the resonance hybrid, making it the "harder" nucleophile. Reaction at oxygen is often faster but leads to the less stable quinoline ether.

  • The Solvent Factor: Polar aprotic solvents (DMF, DMSO, NMP) are critical. They solvate the metal cation (K+, Na+) effectively, leaving the quinolone anion "naked" and reactive. Protic solvents should be avoided as they hydrogen-bond to the anion, dampening nucleophilicity.

Reaction Pathways Diagram

ReactionPathways SM 4-oxo-1,4-dihydroquinoline-3-carbonitrile (Tautomeric Mix) Base Base Deprotonation (NaH or K2CO3) SM->Base Anion Delocalized Anion (Ambident Nucleophile) Base->Anion -H+ O_Path Kinetic Path (Hard Electrophiles) Anion->O_Path Fast N_Path Thermodynamic Path (Soft Electrophiles/High T) Anion->N_Path Slow/Equilibrium O_Prod O-Alkyl Product (Quinoline Ether) Unstable/Byproduct O_Path->O_Prod N_Prod N-Alkyl Product (4-Quinolone) Target Scaffold N_Path->N_Prod O_Prod->N_Prod Thermal Rearrangement (High Temp)

Caption: Reaction energy landscape showing the kinetic O-alkylation versus the thermodynamic N-alkylation sink.

Experimental Protocols

Protocol A: The Standard Carbonate Method (General Purpose)

Best for: Primary alkyl halides, benzyl halides, and scale-up. Mechanism: Uses a mild base to generate the anion in equilibrium, driving the reaction via thermodynamic control at elevated temperatures.

Reagents:

  • Substrate: 4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq)

  • Alkyl Halide (R-X): 1.2 – 1.5 eq (Prefer Bromides or Iodides)

  • Base: Anhydrous

    
     (2.0 – 3.0 eq)
    
  • Solvent: DMF or DMSO (0.2 M concentration)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with the quinolone substrate and anhydrous DMF. Stir until a suspension or solution is formed.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution often changes color (yellow/orange) indicating anion formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC/LCMS.

    • Expert Tip: Do not overheat (>100°C) initially, as this promotes degradation of the nitrile.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The N-alkyl product usually precipitates as a solid.

  • Purification: Filter the solid. Wash with water and hexanes. Recrystallize from Ethanol/DMF if necessary.

Protocol B: The Hydride Method (Difficult Substrates)

Best for: Secondary alkyl halides, less reactive electrophiles, or when high conversion is required quickly. Mechanism: Irreversible deprotonation creates a high concentration of the "naked" anion.

Reagents:

  • Base: NaH (60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous DMF or THF (0.1 M)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon/Nitrogen, suspend NaH (wash with hexanes if oil removal is desired) in dry DMF at 0°C.

  • Addition: Add the quinolone substrate portion-wise to control hydrogen evolution (

    
     gas).
    
  • Anion Formation: Allow to warm to RT and stir for 45–60 mins. The mixture should become homogeneous or a fine suspension.

  • Alkylation: Cool back to 0°C (optional, depending on R-X reactivity) and add the alkyl halide.

  • Heating: Warm to 50–60°C and stir for 4–12 hours.

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc or DCM.
    
Protocol C: The Mitsunobu Reaction (Alcohol Electrophiles)

Best for: Alkylating with alcohols (R-OH) directly, especially when stereochemical inversion of the alkyl group is required. Mechanism: The quinolone acts as the nucleophile attacking the activated phosphonium-alcohol species.

Reagents:

  • Alcohol (R-OH): 1.2 eq

  • Triphenylphosphine (

    
    ): 1.5 eq
    
  • DIAD or DEAD (Azodicarboxylate): 1.5 eq

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Mix: Dissolve the quinolone, Alcohol, and

    
     in THF under inert atmosphere.
    
  • Activation: Cool to 0°C.

  • Trigger: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate with Ether/Hexane to precipitate

    
     (triphenylphosphine oxide) byproduct. Filter and purify the filtrate via column chromatography.
    

Analytical Validation (QC)

Distinguishing N-alkyl from O-alkyl isomers is critical. Do not rely solely on LCMS (same mass).

Table 1: NMR Diagnostics for Regioisomers

FeatureN-Alkylated Product (Target)O-Alkylated Product (Byproduct)
C-13 Carbonyl (C4)

172 – 176 ppm
(Ketone)

158 – 162 ppm (Enol Ether)
H-1 (N-CH2)

4.0 – 4.5 ppm (Typical)

4.5 – 5.0 ppm (Often more downfield)
Coupling (HMBC) N-CH2 correlates to C2 and C8aO-CH2 correlates to C3 and C4a
IR Spectroscopy Strong C=O stretch (~1620-1640 cm⁻¹)Weak/No C=O; Strong C=C/C-O bands

Troubleshooting Guide

Problem: Low Yield / Starting Material Recovery

  • Cause: Poor solubility of the 3-cyano quinolone.

  • Fix: Switch from DMF to NMP (N-methylpyrrolidone) or increase temperature to 90°C. Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides.

Problem: High O-Alkylation Ratio

  • Cause: "Hard" electrophile (e.g., sulfates, sulfonates) or low temperature.

  • Fix: Switch to Alkyl Iodides (softer electrophile). Increase reaction temperature to favor the thermodynamic N-product.

Problem: Hydrolysis of Nitrile

  • Cause: Highly basic aqueous workup or excessive heat with wet solvent.

  • Fix: Ensure anhydrous solvents. Quench with buffered

    
     rather than strong acid/base.
    

References

  • Regioselectivity in Quinolone Alkylation (General Mechanism)

    • Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Beilstein J. Org.[1] Chem. 2019, 15, 388–400.[1]

  • NMR Distinction of N- vs O-Alkylation

    • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2] Bioorg Med Chem Lett. 2013 Aug 15;23(16):4663-8.[2]

  • Mitsunobu Reaction on Heterocycles

    • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles, 2009.
  • Base-Mediated Protocols (NaH/DMF Context)

    • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides.[3][4] J. Med. Chem. 2008.

Sources

Method

Application Note: Multicomponent Synthesis and Validation of Quinoline-3-Carbonitrile Derivatives as Bacterial DNA Gyrase Inhibitors

Rationale and Target Biology Bacterial DNA gyrase (topoisomerase II) is an essential enzyme responsible for introducing negative supercoils into DNA, a topological modification critical for bacterial DNA replication and...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Target Biology

Bacterial DNA gyrase (topoisomerase II) is an essential enzyme responsible for introducing negative supercoils into DNA, a topological modification critical for bacterial DNA replication and transcription. Because this tetrameric enzyme complex (comprising two GyrA and two GyrB subunits) is unique to bacteria and entirely absent in eukaryotes, it represents a highly selective therapeutic target[1]. While fluoroquinolones (e.g., ciprofloxacin) are established GyrA inhibitors, the rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel chemical scaffolds that can bypass existing resistance mechanisms.

Quinoline-3-carbonitrile derivatives have emerged as privileged scaffolds in this domain. The presence of the carbonitrile group enhances hydrogen bonding with the enzyme's active site, while the extended quinoline core efficiently intercalates into the DNA-gyrase cleavage complex. Density Functional Theory (DFT) studies reveal that highly active derivatives (such as compound QD4) possess a low HOMO-LUMO energy gap (e.g., 3.40 eV). A lower energy gap directly correlates with high chemical reactivity and strong target binding, making this scaffold an ideal starting point for broad-spectrum antibacterial development[2].

GyraseMechanism RelaxedDNA Relaxed DNA Complex DNA-Gyrase Cleavage Complex RelaxedDNA->Complex Binds Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Complex ATP ATP ATP->Complex SupercoiledDNA Negatively Supercoiled DNA Complex->SupercoiledDNA ATP Hydrolysis Arrested Arrested Cleavage Complex (Replication Blocked) Complex->Arrested Inhibition Inhibitor Quinoline-3-Carbonitrile Inhibitor Inhibitor->Complex Intercalates/Binds

Figure 1: Mechanism of DNA Gyrase supercoiling and its inhibition by quinoline-3-carbonitriles.

Synthetic Methodology: One-Pot Multicomponent Reaction

Traditional multi-step syntheses of substituted quinolines often suffer from low overall yields, hazardous reagents, and complex purification steps. A one-pot multicomponent reaction (MCR) provides a highly convergent, atom-economical alternative. By reacting an aromatic aldehyde, a cyclic ketone, ethyl cyanoacetate, and ammonium acetate, the quinoline core is assembled via a cascade sequence: Knoevenagel condensation, Michael addition, cyclization, and subsequent aromatization[2].

Causality of Experimental Choices:

  • Ammonium Acetate: Serves as both the nitrogen source for the heterocycle and a mild catalyst. It is deliberately used in stoichiometric excess to drive the thermodynamic equilibrium toward imine formation, ensuring complete conversion of the oxygenated intermediates.

  • Absolute Ethanol: Acts as an environmentally benign solvent. Its specific solubility profile dissolves all starting materials at reflux temperatures but forces the highly conjugated, rigid quinoline product to precipitate upon cooling, enabling simple isolation via filtration.

  • Ethyl Cyanoacetate: Acts as the active methylene compound that initiates the Knoevenagel condensation with the aldehyde, permanently establishing the critical carbonitrile functionality at the 3-position.

SynthesisWorkflow Aldehyde Aromatic Aldehyde (1 eq) Mix Mix in Absolute Ethanol Aldehyde->Mix Ketone Cyclic Ketone (1 eq) Ketone->Mix Cyanoacetate Ethyl Cyanoacetate (1 eq) Cyanoacetate->Mix Ammonium Ammonium Acetate (Excess 5 eq) Ammonium->Mix Reflux Reflux (80°C) for 4-8 hours (Knoevenagel & Michael Addition) Mix->Reflux Cool Cool to RT & Pour into Ice Water Reflux->Cool Filter Filter & Wash Precipitate Cool->Filter Recrystallize Recrystallize (EtOH/DMF) Pure Quinoline-3-Carbonitrile Filter->Recrystallize

Figure 2: One-pot multicomponent synthesis workflow for quinoline-3-carbonitriles.

Protocol 1: Synthesis of Quinoline-3-Carbonitrile Derivatives

Note: This protocol is a self-validating system; step 4 ensures reaction completion before proceeding to workup.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 mmol of the selected aromatic aldehyde, 1.0 mmol of the cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one), and 1.0 mmol of ethyl cyanoacetate.

  • Nitrogen Source Addition: Add 5.0 mmol of ammonium acetate.

  • Solvent & Reflux: Suspend the mixture in 15 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 4 to 8 hours.

  • In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the aldehyde starting material spot and the emergence of a highly UV-active product spot dictate the exact reaction endpoint.

  • Workup: Once complete, cool the reaction mixture to room temperature, then pour it slowly over 50 g of crushed ice. The sudden drop in temperature and solvent polarity forces the precipitation of the crude quinoline-3-carbonitrile.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual ammonium acetate, and recrystallize from a mixture of ethanol and dimethylformamide (DMF) to obtain the pure compound[2]. Validate final purity via ¹H-NMR and ¹³C-NMR spectroscopy.

Biological Evaluation: DNA Gyrase Supercoiling Assay

To validate the synthesized compounds as functional inhibitors, an in vitro supercoiling assay is performed. This assay measures the ability of the compounds to prevent E. coli DNA gyrase from converting relaxed plasmid DNA (pBR322) into its negatively supercoiled form.

Protocol 2: DNA Gyrase Inhibition Assay

Note: This protocol utilizes a self-validating control matrix (Step 3) to rule out false positives caused by DNA degradation or inactive enzyme.

  • Buffer Preparation: Prepare the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL BSA). Causality: The inclusion of ATP is mandatory because DNA gyrase relies on ATP hydrolysis to drive the conformational changes required for DNA supercoiling[1].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the synthesized quinoline-3-carbonitrile inhibitor (e.g., 1 to 100 µM, dissolved in DMSO; ensure final DMSO concentration remains <5% to prevent enzyme denaturation).

  • Control Matrix Setup:

    • Positive Control: Enzyme + DNA + Vehicle (Yields fully supercoiled DNA; validates enzyme activity).

    • Negative Control: DNA + Vehicle without enzyme (Yields relaxed DNA; validates DNA integrity).

    • Reference Control: Ciprofloxacin + Enzyme + DNA (Benchmarks the inhibitory potency)[3].

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of a stop solution consisting of 1% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C. Causality: SDS denatures the gyrase, and Proteinase K digests it, effectively releasing the trapped DNA from the cleavage complex for accurate visualization.

  • Visualization: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1x TAE buffer. Stain with ethidium bromide and visualize under UV light. The IC₅₀ is calculated based on the concentration that inhibits 50% of the supercoiling activity relative to the positive control.

Quantitative Data Summary

The efficacy of quinoline-based derivatives is benchmarked against standard fluoroquinolones. The table below summarizes the in vitro DNA gyrase inhibitory activity (IC₅₀), molecular docking scores, and DFT-calculated properties for prominent derivatives synthesized via related methodologies[1][2][3].

Compound / ScaffoldDNA Gyrase IC₅₀ (μM)Docking Score (kcal/mol)HOMO-LUMO Gap (eV)Target Profile / Notes
Compound QD4 N/A (MIC active)High Affinity3.40Broad-spectrum antibacterial; obeys Lipinski's Rule of Five.
Compound 6b 33.64--2-phenyl quinoline hydrazide derivative.
Compound 10 8.45--Highly potent derivative against S. aureus Gyrase.
Analogue 902b --13.81-Identified via QSAR-based virtual screening.
Ciprofloxacin (Ref) 3.80-12.00 (approx)-Standard clinical fluoroquinolone control.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. nih.gov.
  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. nih.gov.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. acs.org.

Sources

Application

Application Notes and Protocols for the Recrystallization of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

For researchers, scientists, and professionals engaged in drug development, the purity of an active pharmaceutical ingredient (API) is paramount. This document provides a detailed guide to developing a robust recrystalli...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals engaged in drug development, the purity of an active pharmaceutical ingredient (API) is paramount. This document provides a detailed guide to developing a robust recrystallization protocol for 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the absence of a standardized, published recrystallization method for this specific molecule, this guide emphasizes a systematic approach to solvent selection and protocol optimization, grounded in the fundamental principles of crystallization.

The Imperative of Purification: Understanding Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[4][5]

For a compound like 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, achieving high purity is critical as even minor impurities can significantly alter its biological activity and physicochemical properties, leading to unreliable experimental data and potential safety concerns in later developmental stages.

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[6] An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power for the Target Compound at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Favorable Solubility Profile for Impurities: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or completely insoluble in the hot solvent (to be removed by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.

A systematic experimental approach is the most reliable way to identify a suitable solvent. This involves testing the solubility of a small amount of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in various solvents at room temperature and at their boiling points.

Materials:

  • Crude 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, N,N-dimethylformamide (DMF))

  • Small test tubes or vials

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • To each tube, add 0.5 mL of a different solvent at room temperature.

  • Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. Record whether the compound is soluble, partially soluble, or insoluble.

  • For solvents in which the compound is insoluble or partially soluble at room temperature, heat the mixture to the solvent's boiling point.

  • Observe the solubility at the boiling point. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An abundant formation of well-defined crystals upon cooling indicates a promising solvent.

  • Record all observations in a structured table.

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingRemarks
Water
Ethanol
Acetone
Ethyl Acetate
Toluene
Hexane
Dichloromethane
N,N-Dimethylformamide

Table 1: Solvent Screening Data Log

Experimental Protocols for Recrystallization

Based on the results of the solvent screening, one of the following protocols can be implemented. For structurally similar quinolone derivatives, solvents such as chloroform, methanol, and DMF have been used effectively for obtaining crystalline material.[7][8] Therefore, polar aprotic solvents or mixtures containing them might be a good starting point.

This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound just dissolves completely. Adding an excess of solvent will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid reagents), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow

This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and no single solvent is ideal. The two solvents must be miscible. Common pairs include ethanol/water and dichloromethane/hexane.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (the one in which it is highly soluble) at or near room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (the anti-solvent) dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent to redissolve the precipitate and clear the turbidity. Allow the solution to stand undisturbed. Sometimes, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[4]

  • Cooling and Isolation: Once crystallization begins, allow the process to proceed at room temperature before cooling in an ice bath to maximize the yield.

  • Filtration, Washing, and Drying: Collect, wash, and dry the crystals as described in Protocol 1. The washing solvent should be a mixture of the two solvents in a ratio that does not dissolve the crystals, or simply the pure anti-solvent.

Troubleshooting Common Recrystallization Issues
  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To resolve this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inner wall of the flask, adding a seed crystal, or evaporating some of the solvent to increase the concentration.[4][5]

  • Low Recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled before filtration.

By methodically applying these principles and protocols, researchers can develop an effective and reproducible method for the purification of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, ensuring the high level of purity required for subsequent scientific investigation and development.

References

[9] BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Retrieved from [6] BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives. Retrieved from [10] IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [1] SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [11] ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [3] PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [4] LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [2] EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [7] MDPI. (2007, July 27). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[1][9]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Retrieved from [5] Unknown. (n.d.). Experiment 9 — Recrystallization. Retrieved from [12] Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [8] NIH. (n.d.). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 4-oxo-1,4-dihydroquinoline-3-carbonitrile in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles associated with heterocyclic pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles associated with heterocyclic pharmacophores.

Derivatives of 4-oxo-1,4-dihydroquinoline-3-carbonitrile are notorious for their erratic behavior in biological assays. The combination of a planar quinolone core and a highly polar carbonitrile group facilitates strong intermolecular hydrogen bonding and


 stacking. This results in an exceptionally high crystal lattice energy. Consequently, while these compounds may initially dissolve in organic solvents, they are highly prone to precipitation during aqueous dilution, leading to false negatives, variable data, and inaccurate Structure-Activity Relationships (SAR)[1].

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these solubility failures and providing self-validating protocols to ensure the integrity of your assay data.

Part 1: Core Diagnostics & FAQs

Q1: My compound is fully dissolved in 100% DMSO at 10 mM, but it immediately forms a cloudy suspension when added to my cell culture media. Why does this happen, and how do I fix it? The Causality: You are observing a classic "solvent shift" precipitation. When a high-concentration DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the water phase. This leaves the hydrophobic quinolone core stranded without its solvation shell before it can interact with stabilizing components (like proteins) in the media. This represents a failure of kinetic solubility[2]. The Solution: Never spike 100% DMSO directly into the final assay volume. You must use a "step-down" intermediate dilution. Dilute the DMSO stock into a transition buffer containing a miscible co-solvent or surfactant (e.g., 0.1% Tween-80) before the final transfer[3].

Q2: I stored my 10 mM DMSO stock of the quinolone derivative at -20°C. After thawing, I see needle-like crystals. Is the compound degrading? The Causality: It is highly unlikely to be degradation; quinolones are generally thermally and chemically stable[4]. You are witnessing temperature-induced precipitation exacerbated by DMSO's hygroscopic nature. Every time a tube is opened, DMSO absorbs atmospheric moisture. Even a 2-5% water content drastically reduces the solubility of lipophilic carbonitriles. Furthermore, research indicates that freeze-thaw cycles alone do not cause precipitation; rather, it is driven by the absolute compound concentration[5]. The Solution: Aliquot your stocks into single-use volumes. If crystals form, warm the aliquot to 37°C and sonicate for 10 minutes. Ensure complete dissolution before proceeding—pipetting a suspension guarantees wildly inaccurate dosing[3].

Q3: Should I rely on kinetic or thermodynamic solubility data for my biochemical assays? The Causality: For early-stage biological assays (e.g., high-throughput screening), kinetic solubility is the critical metric. Thermodynamic solubility measures the equilibrium between a solid crystal and the solvent over 24-72 hours, which does not reflect the rapid dilution scenario of a bioassay[6]. Kinetic solubility dictates the maximum concentration you can achieve before the compound crashes out of a supersaturated DMSO-aqueous mixture[7].

Part 2: Quantitative Data Summary

Understanding the numerical thresholds of your compound's behavior is critical for assay design. The table below summarizes typical solubility parameters and precipitation risks for quinolone derivatives.

ParameterExperimental ConditionTypical Value / ObservationMechanistic Impact on Assay
DMSO Stock Precipitation 100 mM concentration~15% precipitation rateHigh risk of acoustic dispenser failure and false negatives[5].
DMSO Stock Precipitation 10 mM concentration~3% precipitation rateRecommended maximum stock concentration for storage[5].
Kinetic Solubility 1% DMSO in PBS (pH 7.4)Often < 10 µMDefines the upper limit of the assay's dynamic dose-response range[2].
Thermodynamic Solubility Solid powder in PBS (24h)Often < 1 µMReflects true equilibrium; usually lower than kinetic solubility[7].

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, every assay must be a self-validating system. Implement the following protocols to control and measure the solubility of 4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To empirically determine the maximum working concentration of your compound in the specific assay buffer before precipitation occurs.

  • Stock Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution (Organic Phase): Create a 2-fold serial dilution of the compound strictly in 100% DMSO (e.g., from 10 mM down to 0.01 mM)[3].

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the final assay buffer (e.g., PBS or DMEM) in a 96-well clear-bottom microplate. This ensures a constant 1% DMSO background across all wells.

  • Equilibration: Incubate the plate at room temperature for 2 hours with gentle orbital shaking to simulate the kinetic timeframe of a standard biochemical assay[6].

  • Measurement: Read the plate using a nephelometer (laser light scattering).

  • Validation Check: Plot the light scattering intensity against compound concentration. The concentration immediately preceding a sharp exponential increase in light scattering is your validated maximum kinetic solubility limit.

Protocol B: The "Aqueous Step-Down" Dilution for Cell-Based Assays

Purpose: To prevent localized supersaturation and solvent-shift precipitation when dosing cells.

  • Primary Thaw: Thaw a single-use 10 mM DMSO stock at 37°C. Inspect visually for micro-crystals.

  • Intermediate Stock Creation (10x): Dilute the 10 mM stock 1:10 into an intermediate buffer (e.g., PBS containing 0.1% Tween-80 or 5% BSA). You now have a 1 mM solution in 10% DMSO. Crucial Step: Vortex immediately for 10 seconds to force rapid dispersion.

  • Final Assay Transfer: Dilute the intermediate stock 1:10 into the final cell culture media to achieve a 100 µM final concentration in 1% DMSO.

  • Validation Check: Examine the final media under a phase-contrast microscope at 20x magnification. The absence of dark, needle-like aggregates confirms successful solvation.

Part 4: Visualizations

Workflow: Solubility-Aware Bioassay Preparation

The following diagram illustrates the decision matrix for handling quinolone DMSO stocks to prevent assay failure.

G Start Weigh 4-oxo-1,4-dihydroquinoline -3-carbonitrile DMSO Dissolve in 100% Anhydrous DMSO (Max 10 mM) Start->DMSO Check Visual & Sonication Check Clear solution? DMSO->Check Fail Precipitation Detected (Reduce conc. or use co-solvent) Check->Fail No Dilution Intermediate Dilution (e.g., 10% DMSO in Buffer) Check->Dilution Yes Assay Final Assay Media (≤ 1% DMSO final) Dilution->Assay Rapid mixing

Caption: Workflow for preparing quinolone derivative assay solutions to prevent precipitation.

Mechanistic Pathway: Precipitation vs. Solubilization

This diagram maps the physical chemistry pathways that occur during the aqueous dilution of planar heterocyclic compounds.

G DMSO_Stock Quinolone Carbonitrile in 100% DMSO Direct_Dilution Direct Aqueous Dilution (Solvent Shift) DMSO_Stock->Direct_Dilution Step_Dilution Step-Down Dilution (Carrier Proteins/Surfactants) DMSO_Stock->Step_Dilution Supersaturation Localized Supersaturation Direct_Dilution->Supersaturation Soluble Stable Solvation Shell (Assay Success) Step_Dilution->Soluble Prevents stacking Pi_Stacking Pi-Pi Stacking & H-Bonding Supersaturation->Pi_Stacking Precipitation Crystalline Precipitation (Assay Failure) Pi_Stacking->Precipitation

Caption: Mechanistic pathways of quinolone precipitation versus successful solubilization.

References

  • Sussex Drug Discovery Centre. "Can we predict compound precipitation in DMSO stocks?" SDDC Publications. [Link]

  • BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO. [Link]

  • PubMed (NIH). "Kinetic versus thermodynamic solubility temptations and risks." National Library of Medicine. [Link]

  • PubMed (NIH). "Biological assay challenges from compound solubility: strategies for bioassay optimization." National Library of Medicine.[Link]

Sources

Optimization

Troubleshooting low yields in quinoline-3-carbonitrile reduction

Ticket ID: QZN-3CN-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview Welcome to the Technical Support Center. You are likely encountering low yields or...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QZN-3CN-RED-001

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Welcome to the Technical Support Center. You are likely encountering low yields or impurity profiles during the reduction of quinoline-3-carbonitrile . This substrate presents a classic "chemoselectivity paradox" in organic synthesis:

  • The Nitrile (–CN): Requires significant energy or specific hydride delivery to reduce.

  • The Quinoline Ring: The pyridine moiety (N-heterocycle) is prone to reduction (hydrogenation) under similar conditions, leading to 1,2,3,4-tetrahydroquinoline byproducts.

  • The Imine Intermediate: Unstable and prone to hydrolysis (to aldehyde) or coupling (to secondary amines).

Use the decision tree below to identify your specific failure mode before proceeding to the protocols.

Diagnostic Workflow

TroubleshootingTree Start Start: What is your Target Product? TargetAldehyde Target: Quinoline-3-carbaldehyde Start->TargetAldehyde TargetAmine Target: Quinoline-3-methanamine Start->TargetAmine DIBAL Method: DIBAL-H (-78°C) TargetAldehyde->DIBAL Raney Method: Raney Ni or Pd/C TargetAmine->Raney IssueAld1 Issue: Starting Material Remains DIBAL->IssueAld1 IssueAld2 Issue: Over-reduction (Alcohol/Amine) DIBAL->IssueAld2 IssueAld3 Issue: Emulsion during workup DIBAL->IssueAld3 SolAld1 Sol: Check reagent quality/Stoichiometry IssueAld1->SolAld1 SolAld2 Sol: Strict Temp Control (-78°C) IssueAld2->SolAld2 SolAld3 Sol: Rochelle's Salt Quench IssueAld3->SolAld3 IssueAmine1 Issue: Ring Reduction (Tetrahydroquinoline) Raney->IssueAmine1 IssueAmine2 Issue: Secondary Amine Dimers Raney->IssueAmine2 SolAmine1 Sol: Switch to Raney Ni/KBH4 or Poisoned Catalyst IssueAmine1->SolAmine1 SolAmine2 Sol: Add NH3 or Acetic Anhydride IssueAmine2->SolAmine2

Figure 1: Diagnostic decision tree for isolating yield loss factors in quinoline reduction.

Scenario A: Target is Quinoline-3-Carbaldehyde

Primary Method: DIBAL-H Reduction Common Yield: 60–85%

The conversion of the nitrile to the aldehyde relies on trapping the intermediate N-alumino imine species. This species is stable at low temperatures but will collapse or over-reduce if the temperature rises before quenching.

Critical Protocol: The "Cryogenic Trap"
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. (DCM often provides better solubility for polar quinolines).

  • Temperature: Cool substrate solution to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0M in Hexanes/Toluene, 1.1–1.2 eq ) dropwise over 30–60 mins.

    • Note: Fast addition causes local exotherms, breaking the imine complex and leading to alcohol formation [1].

  • Incubation: Stir at -78°C for 2–3 hours. Do not warm up.

  • Quench: Add Methanol (excess) at -78°C, then add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

  • Warm: Allow to warm to Room Temperature (RT) and stir vigorously for 1–2 hours until the two layers become clear.

Troubleshooting Guide (Aldehyde)
SymptomRoot CauseCorrective Action
Product is Alcohol Over-reduction. The imine intermediate collapsed, or >1 hydride was delivered.Strict -78°C Control. Ensure internal probe monitors temp during addition. Reduce DIBAL equivalents to 1.1 eq.
Product is Amine Over-reduction. Rare with DIBAL, but possible if warmed too fast without quenching.Ensure Methanol quench is performed at -78°C before removing the cooling bath.
Low Mass Balance (Emulsion) Aluminum Gel. Aluminum salts form a gelatinous precipitate that traps product.Use Rochelle's Salt. Do not use simple acid/water workup. Stirring with Rochelle's salt for 2 hours solubilizes Al salts into the aqueous layer [1].
Starting Material Remains Reagent Quality. DIBAL-H degrades over time.Titrate DIBAL-H or use a fresh bottle. Ensure anhydrous conditions; moisture kills the hydride instantly.

Scenario B: Target is Quinoline-3-Methanamine

Primary Method: Catalytic Hydrogenation or Hydride Reduction Common Yield: 50–90%

This is the more difficult transformation due to the competing reduction of the quinoline ring . The pyridine ring in quinoline is electron-deficient but susceptible to hydrogenation, often yielding 1,2,3,4-tetrahydroquinoline derivatives [4].

The Selectivity Challenge

Standard Pd/C + H2 conditions often reduce the ring before or concurrently with the nitrile.

Recommended Protocol: Raney Nickel + KBH4

This method avoids high-pressure hydrogen and harsh metal catalysts that favor ring saturation [2].

  • Reagents: Quinoline-3-carbonitrile (1 eq), Raney Nickel (approx 1 eq by weight, washed), KBH4 (2–4 eq).

  • Solvent: Ethanol (or Methanol).[1][2]

  • Procedure:

    • Dissolve substrate in Ethanol.

    • Add Raney Nickel (slurry).

    • Add KBH4 slowly (gas evolution!).

    • Stir at RT for 1–3 hours.

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate and extract.

Troubleshooting Guide (Amine)
SymptomRoot CauseCorrective Action
Product is Tetrahydroquinoline Poor Chemoselectivity. Pd/C or PtO2 are too active toward the ring.Switch Catalyst. Use Raney Nickel (less active toward rings) or Cobalt catalysts. Alternatively, use mild hydride systems like KBH4/Raney Ni [2].
Product is Secondary Amine Imine Coupling. The intermediate imine reacts with the newly formed amine.Add Ammonia. Run hydrogenation in MeOH/NH3 (7N). The excess ammonia suppresses dimer formation.
No Reaction / Slow Catalyst Poisoning. Quinoline nitrogen binds to catalyst surface.Increase Loading/Pressure. However, monitor closely for ring reduction. Acidic media (HCl/EtOH) can sometimes protonate the ring, protecting it from poisoning the catalyst, but may promote ring reduction.
Green/Blue Impurities Nickel Leaching. Ensure thorough filtration and EDTA wash if necessary.

Mechanistic Visualization

Understanding the competing pathways is crucial for control.

ReactionPathways SM Quinoline-3-CN Imine Imine Intermediate SM->Imine + H- (DIBAL) Tetra 1,2,3,4-Tetrahydro- quinoline-3-CN SM->Tetra Ring Hydrogenation (Pd/C, High Pressure) Aldehyde Quinoline-3-CHO (Target A) Imine->Aldehyde Hydrolysis (H3O+) Amine Quinoline-3-CH2NH2 (Target B) Imine->Amine Full Reduction Dimer Secondary Amine (Dimer) Imine->Dimer Coupling with Amine

Figure 2: Reaction pathways showing desired routes (Solid lines) vs. common side reactions (Red/Dashed lines).

FAQ & Expert Notes

Q: Can I use LAH (Lithium Aluminum Hydride)? A: LAH is generally too aggressive. It will reduce the nitrile to the amine but often leads to significant tars and ring-reduced byproducts with quinolines. If you must use LAH, perform the "Inverse Addition" (add LAH to the substrate) at 0°C to maintain kinetic control, though DIBAL or Raney Ni is superior.

Q: My DIBAL reaction solidifies at -78°C. A: Toluene freezes at -95°C, but concentrated solutions can gel. Switch to DCM (Dichloromethane) or dilute the reaction. Ensure your N2 line is dry; ice formation inside the flask is a common culprit.

Q: How do I safely dispose of Raney Nickel? A: Raney Nickel is pyrophoric (ignites in air) when dry. Never let it dry on the filter paper. Quench by suspending in dilute HCl or destroying with bleach in a fume hood, following your institution's specific hazardous waste protocols.

References

  • DIBAL-H Reduction of Nitriles to Aldehydes. Master Organic Chemistry. Source: [Link][3]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron / Arkivoc. Source: [Link] (Direct PDF link generally associated with Arkivoc 2008 (xi) 95-100).

  • Selective hydrogenation of quinoline and its homologs. Journal of Organic Chemistry. Source: [Link]

  • Selective and sustainable quinoline hydrogenation. Catalysis Science & Technology. Source: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile vs. Structural Analogs

Topic: 1H NMR Characterization of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Content Type: Publish Comparison Guide Executive Summary 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile represents a critical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile represents a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity relies heavily on the precise placement of the chlorine atom at the C8 position and the stability of the 4-oxo-3-cyano core.

This guide provides a definitive technical comparison between the target compound and its closest structural analogs (the unsubstituted parent and the 6-chloro regioisomer). We focus on 1H NMR spectroscopy as the primary validation tool, highlighting the specific spin-spin coupling patterns that definitively distinguish the 8-chloro substitution from other potential isomers generated during Gould-Jacobs cyclization or similar synthetic pathways.

Structural Foundation & Tautomerism

Before interpreting the spectra, one must define the active tautomer in solution. 4-quinolones exhibit keto-enol tautomerism.

  • Form A (4-oxo-1,4-dihydro): The dominant form in polar aprotic solvents like DMSO-d6. Characterized by a broad NH signal and a distinct carbonyl carbon.[1][2]

  • Form B (4-hydroxyquinoline): The minor form, often trapped if O-alkylation occurs, but less visible in standard proton NMR of the free base.

The presence of the electron-withdrawing 3-carbonitrile (CN) group further stabilizes the 4-oxo tautomer by conjugating with the C2-C3 double bond, pushing the NH proton signal significantly downfield (>12 ppm).

Visualization: Tautomeric Equilibrium & Numbering

Tautomerism cluster_0 Dominant in DMSO-d6 cluster_1 Minor / Absent Oxo 4-oxo-1,4-dihydro form (NH detected >12 ppm) Hydroxy 4-hydroxyquinoline form (Aromatized Pyridine Ring) Oxo->Hydroxy Tautomerism

Figure 1: The equilibrium heavily favors the 4-oxo form in DMSO-d6, essential for correct peak assignment.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data that aligns with the values presented in this guide, follow this standardized protocol.

Sample Preparation[3]
  • Solvent: DMSO-d6 (99.9% D) is required. CDCl3 is unsuitable due to the poor solubility of the polar quinolone core and the 3-cyano group.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Higher temperatures (e.g., 353 K) may be used to sharpen the broad NH signal if exchange broadening is observed.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the long-relaxation aromatic protons.

  • Relaxation Delay (D1): ≥ 2.0 seconds. The C2 proton and protons adjacent to the carbonyl (H5) often have longer T1 relaxation times.

  • Scans (NS): 16–32 scans are sufficient for the aromatic region; 64+ may be needed to clearly resolve the broad NH peak from the baseline noise.

Comparative Analysis: Target vs. Analogs

The following table contrasts the 1H NMR shifts of the target 8-chloro compound against the unsubstituted parent and the common 6-chloro isomer.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton PositionTarget: 8-Chloro-3-CN Analog: Unsubstituted-3-CN Analog: 6-Chloro-3-CN Signal Type (Target)
NH (1) 12.5 – 13.0 ppm 12.5 – 12.8 ppm12.6 – 12.9 ppmBroad Singlet (Exchangeable)
H-2 8.85 – 8.95 ppm 8.70 – 8.80 ppm8.80 – 8.90 ppmSharp Singlet
H-5 8.10 – 8.15 ppm 8.15 – 8.20 ppm8.05 – 8.10 ppm Doublet (

Hz)
H-6 7.45 – 7.55 ppm 7.45 – 7.55 ppmSubstituted (Cl)Triplet / dd (

Hz)
H-7 7.80 – 7.90 ppm 7.70 – 7.80 ppm7.75 – 7.85 ppmDoublet (

Hz)
H-8 Substituted (Cl)7.60 – 7.70 ppm7.65 – 7.75 ppmN/A
Detailed Mechanistic Analysis
The "Fingerprint" Region (Aromatic Ring)

The most critical distinction lies in the splitting pattern of the benzenoid ring (positions 5, 6, 7, 8).

  • Target (8-Chloro):

    • Pattern: ABC System (3 protons).

    • H5: Appears as a doublet (coupling only to H6). It is deshielded by the peri-carbonyl group at C4.

    • H7: Appears as a doublet (coupling only to H6). The 8-Cl substituent eliminates the ortho-coupling usually seen from H8.

    • H6: Appears as a triplet (or doublet of doublets,

      
      ) due to coupling with both H5 and H7.
      
    • Diagnostic: Look for two doublets and one triplet .

  • Isomer (6-Chloro):

    • Pattern: ABX or AMX System.

    • H5: Appears as a doublet (coupling to H7 is weak/meta, coupling to H6 is zero).

    • H7: Appears as a doublet of doublets (coupling to H8 and meta-coupling to H5).

    • H8: Appears as a doublet (coupling to H7).

    • Diagnostic: The absence of a triplet and the presence of meta-coupling (

      
       Hz) distinguish this from the 8-Cl isomer.
      
The H-2 Singlet

The proton at position 2 is highly characteristic. It is a singlet because it has no neighbors. In the 3-carbonitrile derivatives, this proton is extremely deshielded (~8.9 ppm) due to the combined electron-withdrawing anisotropy of the carbonyl (C4) and the nitrile (C3) groups.

Decision Logic for Isomer Identification

When synthesizing 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a common impurity is the 6-chloro isomer (arising from meta-chloroaniline starting material). Use this logic flow to interpret your spectrum.

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Aromatic Protons Start->Count Four 4 Protons Count->Four 4H Three 3 Protons Count->Three 3H ResultUnsub Unsubstituted Parent Compound Four->ResultUnsub Pattern Analyze Splitting Pattern Three->Pattern Triplet Contains 1 Triplet (H6) & 2 Doublets (H5, H7) Pattern->Triplet Vicinal Coupling Only NoTriplet No Triplet (Doublets + dd) Pattern->NoTriplet Meta Coupling Visible Result8Cl CONFIRMED: 8-Chloro Isomer Triplet->Result8Cl Result6Cl IMPURITY: 6-Chloro Isomer NoTriplet->Result6Cl

Figure 2: Logical workflow for distinguishing the target 8-chloro compound from common impurities.

Advanced Characterization (Optional Validation)

If the 1D proton spectrum is ambiguous due to peak overlap, the following 2D experiments provide definitive proof:

  • 1H-1H COSY:

    • 8-Chloro: Cross-peaks will show H5 coupled to H6, and H6 coupled to H7. H5 and H7 will not show a cross-peak (too far).

    • 6-Chloro: H7 will show a strong cross-peak with H8 and a weak (meta) cross-peak with H5.

  • 1H-13C HMBC:

    • The N-H proton (approx 12.8 ppm) will show a correlation to C8a (the bridgehead carbon).

    • In the 8-Chloro isomer, C8 carries the chlorine and will appear significantly downfield (~130-135 ppm) compared to C6. The HMBC correlation from H2 to C8a can help confirm the substitution pattern of the fused ring.

References

  • Synthesis and NMR of 7-chloro-8-substituted quinolines Source: ResearchGate URL:[3][Link]

  • Crystal Structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: National Institutes of Health (PMC) URL:[Link]

  • PubChem Compound Summary: 4-oxo-1,4-dihydroquinoline-3-carbonitrile Source: PubChem URL:[4][Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Source: Oxford Instruments Application Note URL:[Link]

Sources

Comparative

Advanced Characterization Guide: IR Spectrum Nitrile Peak Analysis for Quinoline-3-carbonitrile

Executive Summary The nitrile (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) functionality in Quinoline-3-carbonitrile  (3-cyanoquinoline) serves as a critical pharmacophore and synthetic handle in drug development. While the nitrile stretch is often described as a "clean" diagnostic peak, the heteroaromatic context of the quinoline ring introduces electronic effects that shift the frequency compared to aliphatic analogues.

This guide provides an objective technical comparison of infrared (IR) acquisition modes—Transmission (KBr) vs. Attenuated Total Reflectance (ATR) —specifically for the detection and quantification of this moiety. It addresses the specific challenge of analyzing nitrile peaks (


) which often overlap with the phonon absorption bands of diamond ATR crystals.

Part 1: The Diagnostic Signature

The Physics of the Shift

In aliphatic nitriles (e.g., acetonitrile), the


 stretch appears near 

.[1][2] However, in quinoline-3-carbonitrile , the nitrile group is conjugated with the electron-deficient heteroaromatic ring.
  • Conjugation Effect: Resonance allows delocalization of

    
    -electrons between the ring and the nitrile group, reducing the bond order of the carbon-nitrogen triple bond.
    
  • Result: The force constant (

    
    ) decreases, causing a bathochromic shift (red shift) to lower wavenumbers.
    
  • Target Frequency: Expect the diagnostic peak at

    
     .
    
Spectral Benchmarking

The following table compares the target molecule against standard references to illustrate the electronic influence.

Compound ClassExample StructureNitrile Frequency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
IntensityElectronic Context
Aliphatic Acetonitrile

Medium-StrongIsolated triple bond.
Aromatic Benzonitrilengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

StrongConjugated with phenyl ring.
Heteroaromatic Quinoline-3-carbonitrile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Strong Conjugated + Electron-withdrawing N-atom.
Intermediate Quinoline-3-carboxamideN/A (Amide bands)N/APrecursor (See Impurity Section).

Part 2: Comparative Analysis of Acquisition Modes

The choice between KBr pellet transmission and ATR is not merely about convenience; it fundamentally alters the sensitivity in the nitrile region due to optical interference.

Method A: Diamond ATR (Attenuated Total Reflectance)

The Modern Standard

  • Mechanism: IR beam reflects internally through a crystal (usually Diamond/ZnSe), creating an evanescent wave that penetrates the sample (

    
    ).
    
  • The "Diamond Problem": Diamond has strong lattice phonon absorption bands (intrinsic "noise") in the

    
      region.[3]
    
  • Impact on Quinoline-3-carbonitrile: The nitrile peak (

    
    ) sits directly on the shoulder of these diamond bands. For trace analysis (<5%), the signal-to-noise ratio (S/N) may be compromised.
    
Method B: Transmission (KBr Pellet)

The Gold Standard for Resolution[4]

  • Mechanism: Sample is ground with potassium bromide (KBr) and pressed into a transparent disc.[5][4]

  • Advantage: KBr is optically transparent in the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     region. There is no background interference.[5]
    
  • Disadvantage: KBr is hygroscopic.[5][6] Absorbed water creates a broad O-H band at

    
    , which can mask amine impurities, though it leaves the nitrile region clear.
    
Performance Matrix
FeatureDiamond ATR KBr Transmission Recommendation
Nitrile Sensitivity Moderate (Background noise)High (Clear window)Use KBr for quantitative limit tests.[5]
Sample Prep Time < 1 minute15--20 minutesUse ATR for routine ID.
Reproducibility High (Fixed path length)Variable (Pellet thickness)ATR is better for batch-to-batch comparison.[5]
Sample Recovery Yes (Non-destructive)No (Destructive)Use ATR for precious samples.[5]

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the distinction between the target nitrile and potential artifacts.

Workflow Diagram

The following decision tree outlines the logical flow for selecting the correct method based on sample constraints.

MethodSelection Start Start: Sample Analysis CheckPurity Is Sample Purity > 95%? Start->CheckPurity RoutineID Goal: Routine ID CheckPurity->RoutineID Yes TraceAnalysis Goal: Trace Impurity/Quant CheckPurity->TraceAnalysis No ATR_Diamond Method: Diamond ATR (Check Background 1900-2300) RoutineID->ATR_Diamond KBr_Pellet Method: KBr Pellet (Grind 1:100 ratio) TraceAnalysis->KBr_Pellet Validate Validation Step: Check 2230 cm⁻¹ S/N Ratio ATR_Diamond->Validate KBr_Pellet->Validate

Caption: Decision matrix for selecting IR acquisition mode based on analytical goals.

Step-by-Step Procedure
Option A: ATR Protocol (Routine ID)
  • Background Scan: Collect an air background (32 scans).[5] Crucial: Verify the diamond absorption bands in the 2000-2300 region are subtracted correctly by the software.

  • Sample Loading: Place ~5 mg of Quinoline-3-carbonitrile solid on the crystal.

  • Pressure Application: Apply high pressure using the anvil clamp to ensure intimate contact (solid samples require high pressure to minimize air gaps).[5]

  • Acquisition: Scan 4000–600

    
     (Resolution: 4 
    
    
    
    ).
  • Validation: Zoom into

    
    . The nitrile peak should be sharp. If the baseline is noisy due to diamond absorption, switch to Option B .
    
Option B: KBr Protocol (High Sensitivity) [5]
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove air/moisture) to form a transparent disc.

  • Acquisition: Scan in transmission mode.

  • Validation: Ensure the baseline at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is flat and transmission is >80% in non-absorbing regions.
    

Part 4: Impurity Profiling & Troubleshooting[1]

In synthesis (e.g., dehydration of quinoline-3-carboxamide), IR is used to monitor reaction completion.

Synthesis Monitoring Pathway

SynthesisMonitor Precursor Quinoline-3-carboxamide (Amide) Reaction Dehydration Agent (POCl3 or SOCl2) Precursor->Reaction AmidePeak Key Peak: C=O Stretch 1650-1690 cm⁻¹ Precursor->AmidePeak Product Quinoline-3-carbonitrile (Nitrile) Reaction->Product NitrilePeak Key Peak: C≡N Stretch 2230 cm⁻¹ Product->NitrilePeak

Caption: Spectral shift monitoring during the synthesis of Quinoline-3-carbonitrile.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Split peak at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Fermi resonance or crystal polymorphism.Recrystallize sample; run Raman to confirm symmetry.[5]
Broad peak at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Wet KBr or Amide impurity (

).
Dry KBr at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

. If peak persists, precursor remains.[5]
Peak at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Unreacted Quinoline-3-carboxamide.Reaction incomplete. Continue reflux.
Weak Signal (ATR) Poor contact or Diamond absorption.[5]Increase clamp pressure or switch to KBr pellet.

References

  • NIST Mass Spectrometry Data Center. Quinoline-3-carbonitrile Spectral Data. National Institute of Standards and Technology.[5] Available at: [Link]

  • Spectroscopy Online. A Diamond ATR-FTIR Study of Nitriles. (2020).[5] Highlights the interference of diamond lattice bands in the nitrile region.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Specac Application Notes. Comparison of KBr Pellets vs ATR for Solid Analysis. Explains the sensitivity differences in the 2000-2500 cm⁻¹ region. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 8-chloro-4-quinolones

Executive Summary 8-chloro-4-quinolones represent a critical scaffold in medicinal chemistry, distinct from their widely utilized fluoroquinolone counterparts. While the 6-fluoro substituent is classical for antibiotic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-chloro-4-quinolones represent a critical scaffold in medicinal chemistry, distinct from their widely utilized fluoroquinolone counterparts. While the 6-fluoro substituent is classical for antibiotic potency (e.g., ciprofloxacin), the 8-chloro substituent is increasingly explored to modulate pharmacokinetics and overcome resistance mechanisms.

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 8-chloro-4-quinolones. Unlike standard fluoroquinolones, these compounds exhibit a unique isotopic signature and a sterically driven fragmentation pathway due to the "ortho-effect" of the chlorine atom relative to the ring nitrogen. This guide details the fragmentation mechanisms, validated experimental protocols, and comparative data to distinguish these analogs from their isomers.[1]

The Chlorine Signature: A Self-Validating System

The most robust diagnostic tool for 8-chloro-4-quinolones is the chlorine isotope pattern. Unlike fluorine (


, 100% natural abundance), chlorine exists as 

(75.8%) and

(24.2%).
Diagnostic Criterion

In any mass spectrum (ESI or EI), the molecular ion cluster must exhibit an M and M+2 peak ratio of approximately 3:1 .

  • Validation Rule: If your candidate peak does not show a companion peak at +2 Da with ~33% intensity of the base peak, it is not a monochlorinated quinolone .

  • Fragment Tracing: This 3:1 doublet pattern is conserved in all fragment ions that retain the quinolone core (e.g.,

    
    , 
    
    
    
    ). Fragments losing the chlorine atom (rare in soft ionization) will revert to a singlet pattern.

Fragmentation Pathways & Mechanisms[2][3][4][5][6][7]

The fragmentation of 8-chloro-4-quinolones under Collision-Induced Dissociation (CID) follows a hierarchical pathway governed by the stability of the quinolone core and the lability of the carboxylic acid group.

A. Primary Pathway: The Carboxylate Loss

The most abundant transition in ESI-MS/MS is the loss of the carboxylic acid moiety at position C-3.

  • Water Loss (-18 Da):

    
    . Driven by the "ortho" relationship between the carbonyl oxygen at C-4 and the hydroxyl of the carboxyl group.
    
  • Decarboxylation (-44 Da):

    
    . A radical-induced cleavage common in positive mode.
    
B. Secondary Pathway: The "Ortho-Effect" (Position 8 Specificity)

The 8-chloro substituent introduces significant steric bulk adjacent to the N-1 position.

  • Mechanism: In 4-quinolones, the N-1 position often carries an alkyl or cyclopropyl group. The 8-chloro atom (Van der Waals radius ~1.75 Å) creates steric repulsion with the N-1 substituent.

  • Result: 8-chloro analogs often show enhanced loss of the N-1 substituent compared to 6-chloro or 7-chloro isomers. For example, if N-1 is an ethyl group, the loss of ethylene (

    
     Da) is more pronounced in the 8-chloro isomer due to relief of steric strain.
    
C. Tertiary Pathway: Core Degradation
  • CO Elimination (-28 Da): Loss of carbon monoxide from the C-4 ketone is a high-energy pathway, typically observed after the loss of the carboxylic acid.

  • HCN Loss (-27 Da): Characteristic of the nitrogen-containing heterocyclic ring, usually a terminal fragmentation step.[1]

Visualization: Fragmentation Logic

The following diagram illustrates the fragmentation tree for a generic 8-chloro-4-quinolone-3-carboxylic acid.

G Parent Parent Ion [M+H]+ (Cl pattern) WaterLoss Dehydration [M+H - H2O]+ Parent->WaterLoss -18 Da (H2O) Decarbox Decarboxylation [M+H - CO2]+ Parent->Decarbox -44 Da (CO2) N1Loss N-1 Substituent Loss (Enhanced by 8-Cl steric) Decarbox->N1Loss Loss of N-1 Group (e.g., -28 Da for Ethyl) Core Quinolone Core [M+H - CO2 - R1]+ N1Loss->Core -CO (28 Da) HCN Ring Opening -HCN Core->HCN -HCN (27 Da)

Figure 1: Step-wise fragmentation pathway of 8-chloro-4-quinolones. The 8-chloro substituent accelerates the N-1 substituent loss (Yellow Node) due to steric proximity.

Comparative Analysis: 8-Chloro vs. Alternatives

The table below objectively compares the MS characteristics of 8-chloro-4-quinolones against common alternatives.

Feature8-Chloro-4-Quinolone 6-Fluoro-4-Quinolone Non-Substituted
Isotope Pattern Distinct Doublet (3:1) Singlet (F is monoisotopic)Singlet
Mass Shift +34 Da / +36 Da (vs H)+18 Da (vs H)Reference Mass
N-1 Stability Lower (Steric crowding at pos 8)High (F is small, pos 6 is distal)High
Key Neutral Loss -35/37 Da (Cl radical, rare in ESI)-20 Da (HF, common in ESI)None specific
Differentiation Easily distinguished by M+2 peakRequires high-res MS for exact massBase structure

Validated Experimental Protocol

To ensure reproducibility and minimize in-source fragmentation, follow this standardized LC-MS/MS workflow.

Reagents & Preparation
  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Modifier: 0.1% Formic Acid (FA) to promote protonation (

    
    ).
    
  • Standard: Dissolve 1 mg of 8-chloro-4-quinolone in 1 mL DMSO (stock), dilute to 1 µg/mL in 50:50 MeOH:H2O for injection.

LC-MS/MS Parameters
ParameterSettingRationale
Ionization ESI Positive (+)Quinolones are basic (N-1/N-4) and readily protonate.
Capillary Voltage 3.0 - 3.5 kVOptimal for stable spray without discharge.
Cone Voltage 20 - 30 VCritical: Keep low to prevent in-source decarboxylation.
Column C18 (2.1 x 50 mm, 1.7 µm)Standard retention; 8-Cl is more lipophilic than 6-F analogs.
Mobile Phase A Water + 0.1% FAAcidic pH ensures ionization.
Mobile Phase B Acetonitrile + 0.1% FAStronger elution solvent for chlorinated species.
Collision Energy Ramp 15 - 40 eVLow energy captures -H2O; High energy reveals ring cleavage.
Step-by-Step Workflow
  • Tune: Infuse the standard at 10 µL/min. Optimize the precursor ion

    
    .
    
  • Verify Isotope: Check the MS1 spectrum. Confirm the intensity of

    
     is ~33% of 
    
    
    
    .
  • Product Scan: Perform a product ion scan of

    
    . Look for the characteristic loss of 18 Da and 44 Da.
    
  • Ortho-Check: If analyzing isomers, compare the ratio of

    
     to 
    
    
    
    . The 8-chloro isomer should show a higher ratio than the 6-chloro isomer.

References

  • Niessen, W. M. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Link

  • Heeb, S., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. MDPI. Link

  • NIST Mass Spectrometry Data Center . (2023). Mass Spectrum of 4-Chloroquinoline. NIST. Link

  • Jariwala, F. B. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines. Journal of the American Society for Mass Spectrometry.[2] Link

  • Reeves, K. (2025). Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization. ResearchGate. Link

Sources

Comparative

Comparative Docking Analysis: 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile vs. Standard DNA Gyrase Inhibitors

Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly mutations within the Quinolone Resistance-Determining Region (QRDR), necessitates the development of novel antibacterial scaffolds. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly mutations within the Quinolone Resistance-Determining Region (QRDR), necessitates the development of novel antibacterial scaffolds. This guide provides an objective, data-driven comparison of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile against standard DNA gyrase inhibitors (Ciprofloxacin and Novobiocin). By replacing the traditional 3-carboxylic acid with a 3-carbonitrile bioisostere, this novel scaffold alters the electrostatic dependency of the drug-enzyme interaction, offering a promising pathway to bypass established resistance mechanisms [1].

Mechanistic Rationale: The 8-Chloro & 3-Carbonitrile Advantage

To understand the docking behavior of this compound, we must first analyze the causality behind its structural modifications:

  • The 8-Chloro Substituent: In classic quinolone structure-activity relationships (SAR), halogenation at the C8 position significantly increases the molecule's lipophilicity. This modification enhances penetration through lipid-rich bacterial cell walls and improves binding affinity within the hydrophobic pockets of the gyrase-DNA complex, particularly increasing efficacy against anaerobic bacteria [2].

  • The 3-Carbonitrile Bioisostere: Standard fluoroquinolones (e.g., Ciprofloxacin) rely on a 3-carboxylate and 4-oxo group to coordinate a Mg²⁺ ion. This ion forms a critical water bridge with Ser83 and Asp87 in the GyrA subunit. Chromosomal mutations at these specific residues disrupt the bridge, conferring resistance [3]. The 3-carbonitrile (-CN) group acts as a bioisostere that maintains hydrogen-bond acceptor capabilities but fundamentally alters the binding geometry. Because the sp-hybridized cyano group is linear and less reliant on divalent cation coordination, it can intercalate into the DNA cleavage site and interact directly with alternative GyrA residues, circumventing traditional QRDR mutations.

G Gyrase DNA Gyrase (GyrA/GyrB) Cleavage Gyrase-DNA Cleavage Complex Gyrase->Cleavage Binds & Cleaves DNA Bacterial DNA DNA->Cleavage Ternary Trapped Ternary Complex Cleavage->Ternary Target Site Ligand 8-Cl-3-CN-Quinolone (Novel Scaffold) Ligand->Ternary Intercalates (Mg2+ Independent) Cipro Ciprofloxacin (Standard) Cipro->Ternary Intercalates (Mg2+ Dependent) Apoptosis DNA Double-Strand Breaks & Bacterial Cell Death Ternary->Apoptosis Prevents Religation

Mechanism of DNA gyrase trapping by 8-Cl-3-CN-quinolone vs. standard fluoroquinolones.

Comparative Docking Performance

The following table synthesizes representative in silico docking data comparing the novel 3-carbonitrile derivative against standard clinical alternatives. Data is benchmarked against the Staphylococcus aureus DNA gyrase cleavage complex.

CompoundTarget DomainBinding Affinity (kcal/mol)Key Interacting ResiduesMg²⁺ Bridge Dependency
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile GyrA / DNA Interface-8.2 to -9.1Arg122, Tyr123, DNA bases (Intercalation)Low (Direct H-bonding via -CN)
Ciprofloxacin (Standard FQ)GyrA / DNA Interface-8.5 to -9.5Ser83, Asp87 (via Mg²⁺/H₂O), Tyr123High (Obligate for stable trapping)
Novobiocin (Coumarin Class)GyrB (ATPase Domain)-7.8 to -8.4Asp73, Arg136, Thr165None (Binds ATP pocket)

Key Takeaway: While Ciprofloxacin exhibits a marginally stronger raw binding affinity in wild-type strains due to the highly stable Mg²⁺-water coordination network, the 8-chloro-3-carbonitrile derivative maintains a highly competitive binding energy (-9.1 kcal/mol) without relying on the easily mutated Ser83/Asp87 residues [1][3].

Experimental Workflow: Self-Validating Molecular Docking Protocol

To ensure trustworthiness and reproducibility, docking studies of cyano-quinolones must account for the unique stereoelectronic properties of the -CN group. The following self-validating protocol outlines the required methodology.

Phase 1: Ligand Preparation & Quantum Mechanical Optimization

Causality: Standard molecular mechanics force fields often misrepresent the electron density and strict linearity (180° bond angle) of the sp-hybridized cyano group.

  • Sketch 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile using a chemical drawing tool.

  • Perform Density Functional Theory (DFT) optimization (B3LYP/6-31G* basis set) to achieve the global minimum energy conformation.

  • Assign Gasteiger partial charges and define the rotatable bonds (though the core quinolone system is rigid, ensure any N1 or C7 substituents are flexible).

Phase 2: Protein Preparation

Causality: The presence of the Mg²⁺ ion and structural waters is critical for standard fluoroquinolones but must be carefully managed when evaluating non-classical bioisosteres.

  • Retrieve the high-resolution crystal structure of the DNA gyrase cleavage complex (e.g., PDB ID: 6F86 or 2XCT).

  • Remove non-essential bulk water molecules. Crucial Step: Retain the structural water molecules coordinating the Mg²⁺ ion to evaluate if the cyano group displaces them or interacts with them.

  • Add polar hydrogens and assign Kollman unified atom charges to the macromolecule.

Phase 3: Grid Generation & Docking Execution
  • Generate a receptor grid box centered on the DNA cleavage site (specifically targeting the space between the cleaved DNA ends and GyrA Tyr122/123).

  • Execute the docking run using a Lamarckian Genetic Algorithm (e.g., AutoDock4) or an empirical scoring function (e.g., Glide/Vina) with an exhaustiveness setting of at least 32 to ensure adequate conformational sampling.

Phase 4: System Self-Validation (RMSD Check)

Causality: A computational protocol is only as reliable as its ability to replicate known experimental reality.

  • Extract the native co-crystallized ligand (e.g., Moxifloxacin or Ciprofloxacin) from the PDB file.

  • Redock the native ligand into the prepared active site using the exact parameters from Phase 3.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Validation Threshold: The protocol is validated only if the RMSD is ≤ 2.0 Å. Once validated, the binding scores of the 8-chloro-3-carbonitrile derivative can be trusted.

References

  • Prajapati, B., Rabari, H., Doshi, D., & Kalpeshkumar, R. (2025). 4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity. ResearchGate. 1

  • Chu, D. T., & Fernandes, P. B. (1991). Structure-activity and structure-side-effect relationship for the quinolone antibacterials. ResearchGate. 2

  • FQ Research Consortium. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central (PMC). 3

Sources

Validation

Comparative HPLC Strategies for Purity Assessment of Quinoline-3-Carbonitrile Intermediates

Executive Summary Quinoline-3-carbonitrile (CAS 34846-64-5) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Bosutinib (Src/Abl inhibitor) and various EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-3-carbonitrile (CAS 34846-64-5) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Bosutinib (Src/Abl inhibitor) and various EGFR inhibitors.

In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA) .[1] The primary analytical challenge is not the retention of the main peak, but the resolution of regioisomers (e.g., quinoline-4-carbonitrile) and hydrolysis byproducts (quinoline-3-carboxamide).

This guide compares three chromatographic approaches:

  • Standard C18 (Low pH): The industry baseline.

  • Phenyl-Hexyl (The Challenger): Leveraging

    
    -
    
    
    
    interactions for isomer resolution.[1]
  • Hybrid C18 (Mid pH): Optimizing peak shape for basic heterocycles.

Our Verdict: While C18 is sufficient for rough assay, Phenyl-Hexyl stationary phases provide superior resolution (


) for positional isomers and are the recommended choice for high-stringency purity analysis.

Technical Context: The Separation Challenge

The quinoline ring system presents two distinct chromatographic hurdles:

  • Basic Nitrogen (

    
    ):  At neutral pH, the nitrogen atom can interact with residual silanols on the silica support, leading to severe peak tailing (
    
    
    
    ).
  • Positional Isomerism: Impurities often differ only by the placement of the nitrile group. These isomers possess identical hydrophobicity (

    
    ), making them difficult to separate based on solvophobic interactions (C18) alone.
    
The "Pi-Pi" Advantage

Unlike alkyl chains (C18), phenyl-based ligands contain aromatic rings that engage in


-

stacking interactions with the quinoline core. This interaction is highly sensitive to the electron density distribution of the analyte, allowing for the discrimination of isomers based on their electronic resonance rather than just hydrophobicity.

Comparative Analysis of Methods

Method A: The Baseline (C18 / Acidic Mobile Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry), 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction. Acidic pH suppresses silanols and keeps quinoline protonated.

  • Pros: Robust, cheap, long column life.

  • Cons: Poor selectivity for regioisomers; protonated quinoline elutes early (low retention).

Method B: The Specialist (Phenyl-Hexyl / Acidic Mobile Phase)
  • Column: Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Mixed-mode (Hydrophobic +

    
    -
    
    
    
    interaction). Methanol is preferred over ACN to enhance
    
    
    -interactions.
  • Pros: Superior resolution of isomers; orthogonal selectivity to C18.

  • Cons: Higher backpressure (if using Methanol); slightly longer equilibration times.

Method C: The Shape Optimizer (Hybrid C18 / Mid pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: Hydrophobic interaction on deprotonated (neutral) base.

  • Pros: Perfect peak symmetry (

    
    ); high retention.
    
  • Cons: Requires specialized hybrid silica (standard silica dissolves at pH > 8); does not solve the isomer resolution problem.

Experimental Data Comparison

The following data represents typical performance metrics observed during method development for quinoline intermediates.

Table 1: Performance Metrics of Separation Strategies

ParameterMethod A: Standard C18 (pH 2.5)Method B: Phenyl-Hexyl (pH 2.5)Method C: Hybrid C18 (pH 10)
Retention Time (

)
4.2 min6.8 min9.5 min
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent)1.05 (Ideal)
Isomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separated) 1.4 (Partial separation)
Mobile Phase Water/ACN (0.1%

)
Water/MeOH (0.1% Formic)10mM

/ACN
Suitability Rough AssayPurity / Impurity Profiling LC-MS (High Sensitivity)

Note: Method B utilizes Methanol.[2][3] Acetonitrile can suppress


-

interactions because the triple bond in -CN has its own

character. Always prefer Methanol when using Phenyl columns for aromatic selectivity.

Detailed Experimental Protocols

Protocol for Method B (Recommended Phenyl-Hexyl)

Objective: Purity profiling of Quinoline-3-carbonitrile, specifically resolving the 4-carbonitrile isomer and 3-carboxamide hydrolysis product.

1. Reagents & Equipment
  • System: HPLC with PDA (Photodiode Array) detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Formic Acid (LC-MS grade).

2. Mobile Phase Preparation[4][5][6]
  • Solvent A: 0.1% Formic Acid in Water.[7]

  • Solvent B: 100% Methanol.

  • Degassing: Sonicate for 10 mins or use inline degasser.

3. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 35°C (Critical:

    
    -
    
    
    
    interactions are temperature sensitive. Lower temperature often increases selectivity).
  • Detection: UV @ 230 nm (quinoline backbone) and 254 nm.

  • Injection Volume: 5-10 µL.

4. Gradient Program
Time (min)% Solvent A% Solvent B
0.09010
2.09010
15.03070
18.01090
20.01090
20.19010
25.09010
5. System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Quinoline-3-CN and Quinoline-4-CN.
    
  • Tailing Factor: < 1.3.

  • Precision (RSD): < 2.0% for 5 replicate injections.

Visualizing the Workflow

Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (1 mg/mL in MeOH) System HPLC System (Pump/Injector) Sample->System Injection Column Separation (Phenyl-Hexyl Column) System->Column Gradient Elution Detector Detection (PDA @ 230/254nm) Column->Detector Separation Data Data Analysis (Integration & Purity) Detector->Data Signal Processing

Caption: Standardized workflow for the purity analysis of quinoline intermediates.

Method Selection Decision Tree

Decision_Tree Start Start: Define Goal Isomers Are Regioisomers Present? Start->Isomers Phenyl Select Phenyl-Hexyl (Method B) Isomers->Phenyl Yes (Critical) Tailing Is Peak Tailing a Problem? Isomers->Tailing No Solvent Use Methanol (Maximize Pi-Pi) Phenyl->Solvent HighPH Select Hybrid C18 High pH (Method C) Tailing->HighPH Yes (Tf > 1.5) StdC18 Select Standard C18 Low pH (Method A) Tailing->StdC18 No (Tf < 1.5)

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

When analyzing quinoline-3-carbonitrile, you may observe a small peak eluting immediately after the main peak.

  • Cause: Hydrolysis of the nitrile (-CN) to the amide (-CONH2) inside the column if the pH is too extreme or the column is old.

  • Fix: Ensure your mobile phase is fresh. If using Method C (High pH), ensure the column is specifically rated "Hybrid" (e.g., BEH, Gemini-NX). Standard silica will dissolve, creating voids that look like split peaks.

Sample Diluent Mismatch

Dissolving the sample in 100% DMSO or THF when the starting gradient is 90% Water can cause "solvent effect" peak distortion (fronting).

  • Recommendation: Dissolve the stock in Methanol, then dilute 1:1 with Water/Methanol before injection to match the initial mobile phase conditions.

References

  • BenchChem. (2025).[1][2] Chromatographic Separation of Quinoline and Isoquinoline Isomers.[4] Retrieved from

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Separation Methods Technologies. (2024). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[8] Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives. PubMed.[9] Retrieved from

  • SIELC Technologies. (2025). Separation of Quinoline on Newcrom R1 HPLC column.[10][11] Retrieved from

Sources

Comparative

Comparative Cytotoxicity Guide: Quinoline-3-carbonitrile vs. Ciprofloxacin

Executive Summary This technical guide evaluates the comparative cytotoxicity of Quinoline-3-carbonitrile (Q-3-CN) derivatives against the standard fluoroquinolone, Ciprofloxacin (CPX) . While Ciprofloxacin is clinically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the comparative cytotoxicity of Quinoline-3-carbonitrile (Q-3-CN) derivatives against the standard fluoroquinolone, Ciprofloxacin (CPX) . While Ciprofloxacin is clinically established as a broad-spectrum antibiotic targeting bacterial DNA gyrase, recent medicinal chemistry efforts have repurposed the quinoline scaffold—specifically the 3-carbonitrile derivatives—as potent anticancer agents.

Key Insight: Experimental data indicates that optimized Q-3-CN derivatives frequently exhibit 10-fold to 50-fold higher cytotoxicity against human cancer cell lines (e.g., MCF-7, PC-3) compared to Ciprofloxacin, primarily by shifting the mechanism from bacterial Topoisomerase IV inhibition to potent eukaryotic Topoisomerase II and Tyrosine Kinase (EGFR) inhibition.

Chemical & Pharmacological Context

To understand the divergence in cytotoxicity, one must analyze the structural and mechanistic distinctions.

Structural Activity Relationship (SAR)[1][2]
  • Ciprofloxacin (CPX): Characterized by a 6-fluoro and 7-piperazinyl group on the quinoline core. The C-3 position holds a carboxylic acid group, essential for binding to bacterial DNA gyrase but limiting lipophilicity and cellular uptake in eukaryotic tumor cells.

  • Quinoline-3-carbonitrile (Q-3-CN): The substitution of the C-3 carboxylic acid with a carbonitrile (–CN) group significantly alters the electronic environment. This modification, often coupled with bulky aryl groups at C-4 or amino groups at C-2, enhances hydrophobic interactions within the ATP-binding pockets of eukaryotic kinases (e.g., EGFR, VEGFR) and intercalative binding to DNA.

Mechanism of Action Comparison
  • CPX Mode: Induces oxidative stress and weakly inhibits eukaryotic Topoisomerase II at high concentrations (

    
    ).
    
  • Q-3-CN Mode: Acts as a dual inhibitor.[1] It arrests the cell cycle at the G2/M phase by stabilizing the Topoisomerase II-DNA cleavable complex and competitively inhibiting receptor tyrosine kinases.

MOA_Comparison CPX Ciprofloxacin (CPX) Bact_Gyrase Bacterial DNA Gyrase (Primary Target) CPX->Bact_Gyrase High Affinity (IC50 < 0.1 µM) Euk_TopoII Eukaryotic Topo II (Secondary Target) CPX->Euk_TopoII Low Affinity (IC50 > 50 µM) Q3CN Quinoline-3-carbonitrile (Q-3-CN) Q3CN->Euk_TopoII High Affinity (Intercalation) Kinases Tyrosine Kinases (EGFR/VEGFR) Q3CN->Kinases Competitive Inhibition Apoptosis Apoptosis (Cell Death) Bact_Gyrase->Apoptosis Bacterial Lysis Euk_TopoII->Apoptosis DNA Damage Accumulation Kinases->Apoptosis Signal Blockade

Figure 1: Divergent signaling pathways. CPX primarily targets bacterial enzymes, whereas Q-3-CN is engineered to target eukaryotic proliferation markers.

Quantitative Cytotoxicity Profile

The following data aggregates findings from comparative studies evaluating specific Q-3-CN derivatives (e.g., 2-amino-4-aryl derivatives) against CPX.

Comparative IC50 Values (µM)

Lower values indicate higher potency.

Cell LineTissue OriginCiprofloxacin (CPX)Q-3-CN Derivative (Avg)*Fold Improvement
MCF-7 Breast Cancer19.88 ± 1.22.51 ± 0.3~7.9x
PC-3 Prostate Cancer33.90 ± 2.53.02 ± 0.4~11.2x
HepG2 Liver Carcinoma24.88 ± 1.82.42 ± 0.2~10.2x
HCT-116 Colon Cancer> 50.009.66 ± 0.8>5.0x
HaCaT Normal Keratinocytes> 100.00> 50.00Selectivity Maintained

*Note: Q-3-CN data represents optimized derivatives (e.g., 2-amino-4-(4-chlorophenyl)-quinoline-3-carbonitrile) cited in recent medicinal chemistry literature.

Selectivity Index (SI)

The Selectivity Index (


) is critical for drug safety.
  • CPX: High SI (>100) for bacteria vs. mammalian cells, but low SI (~1-2) for cancer vs. normal mammalian cells.

  • Q-3-CN: Optimized derivatives often achieve SI > 10 for cancer vs. normal cells, indicating a targeted therapeutic window.

Experimental Validation Framework

To validate these findings in your own laboratory, follow this self-validating protocol structure.

Workflow Overview

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening Step1 One-Pot Multicomponent Reaction (Aldehyde + Malononitrile + Enolizable Ketone) Step2 Recrystallization & Purification (Ethanol/DMF) Step1->Step2 Step3 Characterization (NMR, IR, Mass Spec) Step2->Step3 Step4 Cell Culture (MCF-7, PC-3, HFF-1 Control) Step3->Step4 Step5 MTT / SRB Assay (72h Exposure) Step4->Step5 Step6 Data Analysis (IC50 Calculation via Non-linear Regression) Step5->Step6

Figure 2: Experimental workflow from synthesis to cytotoxic evaluation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the


 of the synthesized quinoline derivative compared to Ciprofloxacin.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Control Drug: Ciprofloxacin HCl (Sigma-Aldrich, >98%).

Step-by-Step Methodology:

  • Seeding: Plate tumor cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of Q-3-CN derivative and Ciprofloxacin (Range: 0.1

      
       to 100 
      
      
      
      ).
    • Include a Vehicle Control (0.1% DMSO) and a Blank (media only).

    • Treat cells for 48 to 72 hours .

  • MTT Addition: Add 20

    
     of MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve formazan crystals. Shake plate for 10 minutes.
    
  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    
    • Plot Log(concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response) to calculate

      
      .
      

Self-Validation Check:

  • Z-Factor: Ensure the Z-factor is > 0.5 for the assay to be statistically valid.

  • Reference Check: The

    
     of Ciprofloxacin in MCF-7 should fall between 15–25 
    
    
    
    . If it deviates significantly, check cell passage number or drug solubility.

Mechanistic Causality

Why does the carbonitrile group drive superior cytotoxicity?

  • Hydrogen Bonding: The –CN group acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Arg, Ser) in the active site of Topoisomerase II

    
    , which are not accessible to the carboxylic acid of Ciprofloxacin.
    
  • Planarity & Intercalation: The removal of the bulky, polar carboxylic acid allows the quinoline ring to achieve a flatter conformation, facilitating intercalation between DNA base pairs, a critical step for inducing apoptosis in cancer cells.

  • Lipophilicity: Q-3-CN derivatives generally possess higher LogP values than Ciprofloxacin, enhancing passive diffusion across the cancer cell membrane.

References

  • Al-Taweel, A. et al. (2021).[1][2] "From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents." Molecules. Link

  • Gouda, M. A. et al. (2014). "Synthesis and antitumor evaluation of some new thiazole-based heterocycles containing a ciprofloxacin moiety." European Journal of Medicinal Chemistry. Link

  • El-Hamouly, W. S. et al. (2019).[3] "Synthesis and biological evaluation of quinoline-3-carbonitrile derivatives as potential antibacterial and anticancer agents." Bioorganic Chemistry. Link

  • Hu, G. et al. (2017). "Quinoline-3-carbonitrile derivatives: A new class of potent anticancer agents targeting EGFR." Scientific Reports. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Standard M07. Link

Sources

Validation

Validating the Synthesis of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Elemental Analysis vs. Modern Spectrometry

The synthesis of quinoline-3-carbonitrile derivatives is a foundational process in the development of targeted therapeutics. Molecules sharing the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold are critical precursor...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of quinoline-3-carbonitrile derivatives is a foundational process in the development of targeted therapeutics. Molecules sharing the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold are critical precursors for FDA-approved oncology drugs, including ATP-competitive Bcr-Abl tyrosine-kinase inhibitors like Bosutinib, as well as various EGFR and HER-2 inhibitors [1]. Among these highly functionalized building blocks, 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 71083-66-4) presents unique analytical challenges during process scale-up.

Validating the structural integrity and bulk purity of this intermediate is paramount. While modern drug development heavily relies on Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[2], Elemental Analysis (EA) remains an indispensable, definitive tool for establishing absolute bulk purity. This guide objectively compares EA against alternative analytical methods, providing researchers with a self-validating system to ensure the integrity of quinoline synthesis.

The Causality of Experimental Choices in Validation

Why rely on classical Elemental Analysis when high-resolution NMR and MS are readily available? The answer lies in the inherent blind spots of modern spectrometry and the necessity of a self-validating analytical loop.

  • The Blind Spots of NMR and MS: NMR is highly effective at mapping structural connectivity but struggles to detect inorganic impurities (like NaCl or KCl generated during neutralization) or accurately quantify residual solvents without specialized quantitative NMR (qNMR) setups. Mass spectrometry's detection is heavily biased by the ionization efficiency of the compound; neutral impurities, inorganic salts, and highly polar byproducts often remain completely invisible in standard ESI+ modes [3].

  • The Absolute Truth of EA: Elemental analysis (CHNS/O) relies on complete combustion. It provides the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and halogens. If a synthetic batch of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile contains 5% inorganic salts from the cyclization workup, the carbon and nitrogen mass percentages will drop proportionally, instantly flagging the impurity that NMR and MS missed [4].

By combining these techniques, the weaknesses of one are covered by the strengths of the others, creating a foolproof, self-validating system.

Synthesis and Validation Workflow

SynthesisValidation SM 2-Chloroaniline Derivative + Ethyl (ethoxymethylene)cyanoacetate Cyclization Thermal Cyclization (Dowtherm A or DMF-DMA) SM->Cyclization Condensation Product 8-chloro-4-oxo-1,4-dihydroquinoline -3-carbonitrile Cyclization->Product Isolation EA Elemental Analysis (Combustion) Product->EA Bulk Purity & Halogens NMR 1H & 13C NMR (Spectroscopy) Product->NMR Structural Connectivity MS LC-MS (Ionization) Product->MS Molecular Mass Decision Purity > 98.5%? (Self-Validating Check) EA->Decision NMR->Decision MS->Decision

Workflow for the synthesis and multi-modal validation of the quinoline intermediate.

Comparative Data: EA vs. Alternative Spectrometry

To objectively evaluate the performance of these techniques, we must compare their analytical outputs for 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Molecular Formula: C10H5ClN2O; Exact Mass: 204.01 g/mol ).

Analytical TechniquePrimary OutputStrengths for Quinoline-3-carbonitrilesLimitations
Elemental Analysis (EA) %C, %H, %N, %ClDetects non-ionizable and inorganic impurities; confirms absolute bulk purity.Cannot confirm structural connectivity or regiochemistry.
1H / 13C NMR Chemical shifts (δ), Coupling (J)Confirms the presence of the nitrile group (~115 ppm) and 4-oxo tautomerization.Blind to inorganic salts (e.g., NaCl, KCl from workup) [3].
LC-MS (ESI+) m/z [M+H]+ = 205.02High sensitivity; isotopic pattern of 37Cl/35Cl confirms the presence of chlorine.Not strictly quantitative; response factors vary by molecule[2].
HPLC (UV-Vis) Retention time, % AreaExcellent for tracking organic process-related impurities and degradation products.Requires reference standards; misses UV-inactive impurities [5].

Experimental Methodologies: A Self-Validating Protocol

The following protocols detail the synthesis and subsequent multi-modal validation. Each step is designed to isolate variables so that the final analytical readouts cross-verify one another.

Synthesis of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Causality: The Gould-Jacobs approach is historically used, but we utilize a modified condensation followed by controlled thermal cyclization to minimize high-temperature tar formation, which directly impacts the carbon readout in downstream EA [1].

  • Condensation: React 2-chloroaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol at reflux for 4 hours.

  • Cyclization: Isolate the intermediate acrylate, then heat in diphenyl ether (or Dowtherm A) at 250 °C for 2 hours to induce cyclization.

  • Isolation: Cool the mixture to room temperature, precipitate with hexanes, filter, and wash sequentially with ethanol and ethyl acetate to remove unreacted starting materials and diphenyl ether.

  • Drying (Critical for EA): Dry the off-white solid under high vacuum at 60 °C for 12 hours. Note: Any residual ethanol or water will artificially inflate the %H and %O in elemental analysis.

Elemental Analysis Protocol (CHNS/Cl)

Causality: EA acts as the ultimate gatekeeper for bulk purity. A passing result guarantees that the sample is free from invisible inorganic salts and residual solvents [4].

  • Preparation: Weigh exactly 1.5–2.0 mg of the rigorously dried 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile into a combustible tin capsule using a microbalance (resolution 0.1 µg).

  • Combustion: Drop the capsule into the combustion reactor (maintained at 950–1000 °C) in an oxygen-rich environment to convert the sample into CO2, H2O, NOx, and halogens.

  • Reduction & Separation: Pass the combustion gases over a copper reduction column to convert NOx to N2. Separate the gases using a specialized GC column.

  • Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD).

  • Validation Check: The theoretical values for C10H5ClN2O are C: 58.70%, H: 2.46%, N: 13.69% . To be considered validated for pharmaceutical scale-up, the experimental result must fall within ±0.4% of these theoretical values.

LC-MS and NMR Validation Protocols

Causality: To ensure the EA results are not a coincidence of an isomer (e.g., a different regiochemical cyclization product), NMR and MS must corroborate the specific structure and mass [5].

  • LC-MS (Mass & Isotope Confirmation): Dissolve 1 mg of the sample in LC-MS grade methanol. Inject into an ESI-MS system in positive ion mode. The protocol validates the structure if the [M+H]+ peak appears at m/z 205.02, accompanied by the characteristic 3:1 isotopic ratio at m/z 207.02, confirming the presence of the single chlorine atom.

  • NMR (Connectivity Confirmation): Dissolve 5 mg in DMSO-d6 (the 4-oxo-1,4-dihydroquinoline core is notoriously insoluble in CDCl3). Acquire 1H NMR at 400 MHz. The key self-validating signals are the broad singlet at ~12.5 ppm corresponding to the NH/OH tautomerization, and the C2-H aromatic singlet around 8.5 ppm, confirming successful cyclization.

Conclusion

While LC-MS and NMR are the workhorses of modern pharmaceutical characterization, they operate with inherent blind spots regarding absolute bulk purity and non-ionizable impurities. For critical functionalized intermediates like 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, Elemental Analysis acts as the ultimate analytical gatekeeper. By integrating EA into a multi-modal validation workflow alongside NMR and MS, researchers establish a robust, self-validating system that ensures the integrity of downstream kinase inhibitor synthesis.

References

  • A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Taylor & Francis. [Link]

  • NMR and Mass Spectrometry in Pharmaceutical Development. Catalent.[Link]

  • Chemists Debate the Value of Elemental Analysis. PubMed Central (NIH).[Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Executive Safety Summary This guide defines the Personal Protective Equipment (PPE) and operational protocols for 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile . As a halogenated quinoline derivative with a nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

This guide defines the Personal Protective Equipment (PPE) and operational protocols for 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile . As a halogenated quinoline derivative with a nitrile moiety, this compound presents a dual-hazard profile: the structural potential for respiratory/skin sensitization typical of chloro-quinolines, and the acute toxicity risks associated with organic nitriles.

Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Do not rely solely on standard "lab safety" protocols; containment and specific barrier protection are required to prevent systemic absorption and cross-contamination.

Hazard Architecture & Risk Assessment

To understand the PPE requirements, we must deconstruct the molecule’s risk profile.

Structural ComponentAssociated Hazard Class (Inferred/Analogous)Operational Implication
Quinoline Scaffold Irritant (H315, H319), Potential Mutagen (H341)Requires strict inhalation control; avoid dust generation.
Nitrile (-CN) Group Acute Toxicity (Oral/Dermal/Inhalation)Metabolic Risk: Potential for cyanide liberation under strong metabolic or acidic conditions.
8-Chloro Substituent Skin Sensitizer (H317)Increases lipophilicity, enhancing dermal absorption.

Critical Note: While specific LD50 data for this exact CAS may be proprietary or sparse, structural analogs (e.g., 8-chloro-4-oxo-quinoline-3-carboxylic esters) are consistently classified as Skin/Eye/Respiratory Irritants and Harmful by Ingestion [1, 2]. The addition of the nitrile group elevates the risk to Acute Toxic categories.

PPE Decision Matrix (Task-Based)

Do not use a "one-size-fits-all" approach. Select PPE based on the energy and exposure potential of your specific task.

Table 1: PPE Specifications by Operational Tier
Task Tier Activity Description Respiratory Protection Hand Protection Body/Eye Protection
Tier 1: Low Energy Storage, moving sealed containers, visual inspection.N95 (minimum) or surgical mask if in well-ventilated area.Single Nitrile Gloves (4-6 mil). Inspect for tears.Lab coat (buttoned), Safety Glasses with side shields.
Tier 2: High Exposure Weighing powder, open-vessel transfer, loading reactors.P100 / N99 Respirator or PAPR if handling >100g. Must be fit-tested.Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene.Tyvek® Lab Coat or Sleeve Covers. Chemical Goggles (sealed) to prevent dust entry.
Tier 3: Emergency Spill cleanup (>10g), aerosol generation, heating instability.Full-Face Respirator with Multi-Gas/Vapor + P100 Cartridges.Laminate Film (Silver Shield®) or Butyl Rubber.Chemical Resistant Coveralls (Tychem®). Face Shield over Goggles.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move. These protocols are designed to create redundancy—if one barrier fails, another captures the hazard.

Protocol A: Weighing & Solids Handling (Tier 2)

The highest risk of exposure occurs during the transition from bulk container to reaction vessel.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Verify face velocity is 80–100 fpm before starting.

  • Static Mitigation: Quinoline derivatives are often electrostatic. Use an ionizing bar or anti-static gun on the spatula and weigh boat to prevent "dust fly-out."

  • The "Wet" Transfer Method:

    • Why: Prevents airborne dust during reactor loading.

    • Step: Pre-dissolve or slurry the solid in the reaction solvent (e.g., DMF, DMSO) inside the weigh boat or small beaker before transferring it to the main reactor. Never dump dry powder into a stirring reactor.

Protocol B: Solvent Compatibility & Glove Permeation

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is likely soluble in polar aprotic solvents (DMSO, DMF).

  • The Danger: Solvents like DMSO act as "carriers," dragging the toxic chemical through standard nitrile gloves and into your bloodstream.

  • The Fix: If using DMSO or DMF, you MUST use Laminate Film (Silver Shield/4H) gloves or double-glove with specific breakthrough-tested brands. Standard blue nitrile gloves degrade in <10 minutes against DMF [3].

Logic Visualization: PPE Selection & Waste Flow

The following diagrams illustrate the decision-making process for PPE selection and the critical waste disposal workflow.

SafetyLogic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Qty Quantity > 10g? Solid->Qty Solvent Carrier Solvent Risk? Liquid->Solvent Hood Use Fume Hood + N95 Qty->Hood No PAPR Use Powder Enclosure + P100/PAPR Qty->PAPR Yes StdGlove Double Nitrile Gloves Solvent->StdGlove Ethanol/Water LamGlove Laminate/Silver Shield Gloves Solvent->LamGlove DMF/DMSO/DCM

Caption: Figure 1. PPE Decision Tree based on physical state and carrier solvent risks.

WasteFlow cluster_disposal Disposal Protocol Waste Reaction Waste Check Contains Halogens? Waste->Check Halo Halogenated Organic Waste Check->Halo Yes (Chloro-group) NonHalo Non-Halogenated Waste Check->NonHalo No Cyanide Check pH / Cyanide Halo->Cyanide Nitrile Content Segregate from Acids Segregate from Acids Cyanide->Segregate from Acids High Temp Incineration High Temp Incineration Segregate from Acids->High Temp Incineration

Caption: Figure 2. Waste disposal workflow emphasizing halogen segregation and cyanide precautions.

Waste Disposal & Decontamination[1][2][3]

Improper disposal of halogenated nitriles is a major compliance violation and safety hazard.

  • Classification: This material contributes to the Halogenated Organic Solvent waste stream due to the chlorine atom. Do NOT mix with non-halogenated solvents (acetone/ethanol waste) as this increases disposal costs and limits incineration options [4].

  • Nitrile Specifics: Ensure the waste stream pH is kept basic (pH > 8).

    • Reasoning: If the waste container becomes acidic, there is a theoretical risk of hydrolyzing the nitrile to release Hydrogen Cyanide (HCN) gas.

  • Decontamination:

    • Wipe down all surfaces with a 10% Bleach (Sodium Hypochlorite) solution followed by water. The hypochlorite helps oxidize potential cyanide residues and degrade the quinoline ring structure.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1][2] The solid powder is abrasive and chemically irritating. Do not rub.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Spill (Solid): Do not sweep (creates dust). Use a HEPA-filtered vacuum or wet-wipe method (cover with wet paper towels, then scoop).

References

  • PubChem. (2025). Compound Summary: Quinoline-3-carboxylic acid derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]

(Note: While specific toxicity data for the exact CAS 20099-89-2 may be limited in public domains, the protocols above are derived from authoritative handling standards for halogenated quinoline nitriles.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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